3-tert-Butyl-1-methyl-2-pyrazolin-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11)10(4)9-6/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHXZDNJCSMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370883 | |
| Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87031-30-9 | |
| Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-tert-Butyl-1-methyl-2-pyrazolin-5-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the underlying chemical principles, a representative experimental protocol, and relevant quantitative data.
Core Synthesis Pathway: Knorr Pyrazole Synthesis
The most prevalent and industrially scalable method for the synthesis of this compound is a variation of the classic Knorr pyrazole synthesis. This pathway involves the cyclocondensation reaction of a β-ketoester with a hydrazine derivative. In this specific case, the precursors are methyl pivaloylacetate (also known as methyl 4,4-dimethyl-3-oxopentanoate) and methylhydrazine.
The reaction proceeds through an initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the keto carbonyl group of the β-ketoester, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to the formation of the pyrazolinone ring with the elimination of methanol.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative experimental procedure for the synthesis of this compound, based on established methodologies for analogous pyrazolone syntheses.
Materials:
-
Methyl pivaloylacetate (Methyl 4,4-dimethyl-3-oxopentanoate)
-
Methylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl pivaloylacetate (1.0 eq) in absolute ethanol.
-
Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature. A slight exotherm may be observed. A small amount of glacial acetic acid can be added as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
Table 1: Reactants and Product
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Methyl pivaloylacetate | Methyl 4,4-dimethyl-3-oxopentanoate | C₈H₁₄O₃ | 158.19 | β-Ketoester |
| Methylhydrazine | Methylhydrazine | CH₆N₂ | 46.07 | Hydrazine |
| This compound | 3-(tert-butyl)-1-methyl-1H-pyrazol-5(4H)-one | C₈H₁₄N₂O | 154.21 | Product |
Table 2: Representative Reaction Conditions and Expected Outcome
| Parameter | Value |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Molar Ratio (Ketoester:Hydrazine) | 1 : 1.0-1.2 |
| Expected Yield | 70-90% (based on analogous reactions) |
Visualizations
Caption: Overall synthesis pathway for this compound.
An In-depth Technical Guide on the Physicochemical Properties of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3-tert-Butyl-1-methyl-2-pyrazolin-5-one. The information is structured to be a valuable resource for professionals in research and development.
Chemical Identity and Structure
This compound is a derivative of pyrazolinone, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone functional group. The structure is characterized by a tert-butyl group at the C3 position and a methyl group at the N1 position of the pyrazolinone ring.
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IUPAC Name: 3-(tert-butyl)-1-methyl-1,2-dihydro-3H-pyrazol-5-one
-
Canonical SMILES: CC1=NN(C(=O)CC1C(C)(C)C)
The logical relationship between the core structure and its key functional groups is visualized in the diagram below.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Reference |
| Molecular Weight | 154.21 g/mol | [1][2][3] |
| Melting Point | 155 °C | [1] |
| Purity (Typical) | ≥ 98% | [3] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP (Octanol/Water) | Data not available |
Experimental Protocols
The characterization and determination of the physicochemical properties of pyrazolinone derivatives involve a range of standard analytical techniques. Below are detailed methodologies for key experiments.
The general workflow for the synthesis, purification, and characterization of a pyrazolinone derivative is outlined below. This process ensures the correct chemical structure and high purity of the final compound.
The melting point is a crucial indicator of purity.
-
Apparatus: Digital melting point apparatus or Thiele tube with oil bath.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the apparatus. The temperature is raised at a rate of approximately 10-20 °C per minute initially, and then slowed to 1-2 °C per minute as the expected melting point is approached.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.[4] A narrow range (e.g., < 2 °C) is indicative of a pure compound.[4]
NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5]
-
Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to confirm the molecular structure, including the connectivity of the tert-butyl, methyl, and pyrazolinone ring protons and carbons.[6][7] Two-dimensional NMR experiments like HSQC and HMBC can be used for unambiguous signal assignment.[6]
FT-IR spectroscopy is used to identify the presence of key functional groups.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: The spectrum is analyzed for characteristic absorption bands. For pyrazolinones, key peaks include the C=O stretching vibration (typically around 1650-1700 cm⁻¹), C=N stretching, and C-H stretching from the alkyl groups.[8]
Lipophilicity, often expressed as logP, is a critical parameter for drug absorption and distribution. It can be experimentally estimated using Reverse Phase Thin Layer Chromatography (RPTLC).[8]
-
Stationary Phase: RPTLC plates pre-coated with a nonpolar material (e.g., silica gel RP-18).
-
Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., acetone) and an aqueous buffer are prepared.[9]
-
Chromatography: The compound is spotted on the plate, which is then developed in the different mobile phases. The retardation factor (Rƒ) is measured for each condition.
-
Calculation: The Rƒ values are converted to Rₘ values (Rₘ = log((1/Rƒ) - 1)). The Rₘ values are then plotted against the concentration of the organic solvent. The intercept of this plot, Rₘ₀ (the value extrapolated to 0% organic solvent), is linearly related to the logP of the compound.[8][9]
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 87031-30-9_this compound,Suppliers,Manufacturer_Chemical Cloud Database [chemcd.com]
- 3. 87031-30-9 | this compound - Moldb [moldb.com]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Synthesis and Derivatization of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one (CAS Number: 87031-30-9), a heterocyclic compound increasingly recognized for its role as a versatile building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, providing essential physicochemical data, synthetic considerations, and detailed experimental protocols for its derivatization.
While extensive research into the direct biological activities of this compound is not widely published, its utility as a chemical intermediate is well-documented. The focus of current literature lies in the functionalization of its parent amine, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, to generate a diverse array of novel molecules with potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below, compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 87031-30-9 |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| Melting Point | 155 °C |
| Appearance | Solid |
| Purity | Typically ≥98% |
Synthesis and Derivatization
Experimental Protocol: Synthesis of a Representative Derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide
The following protocol details the synthesis of a pyrazole-based benzenesulfonamide, a class of compounds with recognized potential in medicinal chemistry, using 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine as the starting material.[1]
Materials:
-
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1)
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4-methylbenzenesulfonyl chloride (2)
-
Triethylamine
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Acetonitrile
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Distilled water
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel (for column chromatography)
-
Dichloromethane
Procedure:
-
A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1) (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (2) (190 mg, 1.0 mmol), and triethylamine (167 µL, 1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.[1]
-
The progress of the reaction can be monitored using thin-layer chromatography.
-
Upon completion, the solvent is evaporated under reduced pressure.[1]
-
5.0 mL of distilled water is added to the residue, and the resulting mixture is extracted twice with 5.0 mL of ethyl acetate.[1]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.[1]
Characterization Data for the Derivative:
The resulting N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide has been characterized by various spectroscopic methods.[1]
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR (CDCl₃) | δ = 1.24 (s, 9H, t-Bu), 2.48 (s, 6H, 2Me), 3.40 (s, 3H, MeN), 5.74 (s, 1H, H-4), 7.34 (d, J = 8.0 Hz, 4H, Hm), 7.78 (d, J = 8.0 Hz, 4H, Ho) ppm.[1] |
| ¹³C NMR (CDCl₃) | δ = 21.9 (2Me), 30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 35.6 (MeN), 103.7 (CH, C-4), 129.0 (4CH, Co), 129.8 (4CH, Cm), 130.9 (Cq, C-5), 135.8 (2Cq, Ci), 145.9 (2Cq, Cp), 160.9 (Cq, C-3) ppm.[1] |
| FTIR-ATR | 2957, 2901, 2862, 1595, 1527, 1454, 1380, 1363, 1300, 1170, 1084, 892, 818, 676, 653, 534 cm⁻¹.[1] |
Synthetic Workflow and Logical Relationships
The derivatization of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is a key strategy for accessing novel chemical entities. The following diagram illustrates the workflow for the synthesis of the aforementioned benzenesulfonamide derivative.
Caption: Synthetic workflow for a representative derivative.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published data concerning the specific biological activities, mechanism of action, or involvement in signaling pathways for this compound. The scientific interest in this scaffold appears to be primarily as a foundational element for the synthesis of more complex molecules. The broader class of pyrazole derivatives has been investigated for a wide range of pharmacological activities, and it is the derivatives of this compound that are the subject of ongoing research to explore their potential therapeutic applications.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of a variety of pyrazole-containing compounds. While the core molecule itself is not extensively studied for its biological effects, its utility in the generation of novel derivatives makes it a compound of significant interest to the drug discovery and development community. The provided synthetic protocol for a representative derivative serves as a practical guide for researchers looking to explore the chemical space around this pyrazole scaffold. Future research may yet uncover direct biological roles for this compound, but for now, its primary value lies in its synthetic potential.
References
A Comprehensive Guide to the Structure Elucidation of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
Abstract
This technical guide provides a detailed overview of the structural elucidation of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one, a heterocyclic compound of interest in medicinal and synthetic chemistry. While direct literature on this specific molecule is sparse, its structural characteristics can be confidently determined through a combination of synthetic derivation and comprehensive spectroscopic analysis. This document outlines a plausible synthetic route and presents an in-depth analysis of predicted spectroscopic data (NMR, IR, and MS), based on data from closely related analogs. Detailed experimental protocols and workflow visualizations are provided to serve as a practical reference for researchers in the field.
Introduction
Pyrazolin-5-one derivatives are a well-established class of heterocyclic compounds renowned for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The specific substitution pattern on the pyrazolinone core significantly influences its biological and chemical characteristics. The title compound, this compound, features a bulky tert-butyl group at the C3 position and a methyl group on the N1 nitrogen. Accurate structure elucidation is the cornerstone of understanding its reactivity, developing new derivatives, and investigating its potential applications in drug discovery. This guide synthesizes information from analogous structures to present a robust methodology for its characterization.
Proposed Synthesis
A standard and efficient method for the synthesis of N-substituted pyrazolin-5-ones involves the cyclocondensation reaction of a β-ketoester with a substituted hydrazine. For the target compound, this involves the reaction of ethyl pivaloylacetate (ethyl 4,4-dimethyl-3-oxopentanoate) with methylhydrazine.
Unraveling the Enigmatic Mechanism of Action of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Survey of the Pyrazolone Landscape
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
3-tert-Butyl-1-methyl-2-pyrazolin-5-one belongs to the pyrazolone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities. While the specific mechanism of action for this compound is not extensively detailed in publicly available scientific literature, this technical guide aims to provide a comprehensive overview of the known biological effects and potential mechanisms of action of the broader pyrazolone chemical class. This report summarizes the general pharmacological properties of pyrazolone derivatives, drawing parallels to potential activities of the title compound. We will explore the common molecular targets and signaling pathways implicated in the action of related compounds, supplemented with illustrative diagrams and a structured overview of the current state of knowledge.
Introduction: The Prominence of the Pyrazolone Core
Pyrazolone derivatives are five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms. This structural motif has proven to be a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological properties. These include, but are not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant effects. The biological activity of these compounds is often attributed to their ability to interact with various enzymes and receptors within cellular signaling pathways.
General Mechanism of Action of Pyrazolone Derivatives: A Multifaceted Approach
The diverse biological activities of pyrazolone derivatives suggest that they do not act via a single, universal mechanism. Instead, different analogs likely interact with a range of molecular targets, depending on their specific substitution patterns.
Anti-inflammatory and Analgesic Activity
A prominent and historically significant activity of pyrazolone derivatives is their anti-inflammatory and analgesic effect. This is often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Signaling Pathway: Prostaglandin Synthesis
Anticancer Activity
Several pyrazolone derivatives have demonstrated potent anticancer activity. The proposed mechanisms are varied and often involve the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis. While specific targets for this compound are unknown, related compounds have been shown to interact with kinases and other proteins in these pathways.
Hypothetical Signaling Pathway: Cancer Cell Proliferation
Antioxidant Activity
Some pyrazolone derivatives, such as the structurally related 3-methyl-1-phenyl-2-pyrazolin-5-one, have been shown to possess significant antioxidant properties. This activity is likely due to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The anionic form of these molecules is often more reactive in this capacity.
Experimental Workflow: Assessing Antioxidant Activity
Quantitative Data on Related Pyrazolone Derivatives
Due to the absence of specific studies on this compound, we present a table of quantitative data for a structurally related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, to illustrate the potential potency of this chemical class.
| Compound | Cell Line | Activity | IC50 (µM) |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | HCT-116 (Colon Cancer) | Anticancer | 3.27 |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | HT-29 (Colon Cancer) | Anticancer | 8.99 |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | SW-620 (Colon Cancer) | Anticancer | 25.01 |
Experimental Protocols for Key Assays
To facilitate further research into the mechanism of action of this compound, we provide a generalized protocol for a common assay used to evaluate the anticancer activity of pyrazolone derivatives.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolone derivative (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Conclusion
The diverse biological activities of the pyrazolone scaffold underscore the potential of this compound as a pharmacologically active agent. However, a significant gap in the literature exists regarding its specific mechanism of action. Future research should focus on identifying its direct molecular targets through techniques such as affinity chromatography, proteomics, and computational docking studies. Elucidating the precise signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent.
An In-depth Technical Guide on the Biological Activity of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core pyrazolone scaffold serves as a versatile template for the development of novel therapeutic agents. This technical guide focuses on the biological activities of derivatives of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one. While direct research on the biological activities of the parent compound, this compound, is limited in the available scientific literature, several of its derivatives have been synthesized and investigated for their potential therapeutic applications. This document provides a comprehensive overview of the synthesis, and known biological activities of these derivatives, supported by experimental protocols and logical workflows.
The pyrazole core is a key pharmacophore in numerous FDA-approved drugs, highlighting its importance in modern drug development.[1] Pyrazole derivatives have demonstrated a wide spectrum of biological and pharmacological properties, positioning them as valuable scaffolds in medicinal chemistry and drug discovery.[1]
General Synthesis of Pyrazolone Derivatives
The synthesis of pyrazolone derivatives often involves the condensation of a β-ketoester with a hydrazine derivative. For instance, 3-methyl-5-pyrazolone can be prepared by treating ethyl acetoacetate with hydrazine hydrate in absolute ethanol.[2] This core structure can then be further modified to create a variety of derivatives.[2]
A general workflow for the synthesis and biological evaluation of pyrazolone derivatives is outlined below.
Biological Activities of this compound Derivatives
Research into the biological activities of specific derivatives of this compound is an emerging area. The following sections detail the available information on their synthesis and potential therapeutic applications.
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide
One notable derivative is N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. The incorporation of a sulfonamide group into the pyrazole framework is a strategy that has led to the development of several clinically approved drugs, including anti-inflammatory agents like Celecoxib and Deracoxib, which are selective cyclooxygenase-2 (COX-2) inhibitors.[1] While specific biological activity data for this particular derivative is not yet extensively published, its structural similarity to other pyrazole-sulfonamide hybrids suggests potential for anticancer and anti-inflammatory activities.[1]
Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide
The synthesis of this derivative involves a triethylamine-mediated sulfonamidation reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile at room temperature.[1]
Experimental Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [1]
-
A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol), 4-methylbenzenesulfonyl chloride (1.0 mmol), and triethylamine (1.2 mmol) in 2.0 mL of acetonitrile is prepared.
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is then evaporated under reduced pressure.
-
5.0 mL of distilled water is added to the residue.
-
The resulting mixture is extracted twice with 5.0 mL of ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Another synthesized derivative is 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. The primary focus of the available literature on this compound is its efficient one-pot, two-step synthesis.[3] N-heterocyclic amines are valuable building blocks in drug discovery and are key precursors in the preparation of active pharmaceutical ingredients.[3]
Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
This derivative is synthesized via a solvent-free condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, followed by reduction with sodium borohydride in methanol.[3]
Experimental Protocol: Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [3]
-
A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) and p-methoxybenzaldehyde (1.0 mmol) is heated in a sand bath at 120 °C for 2 hours under solvent-free conditions in an open-topped tube.
-
Water vapor condensed on the walls of the tube is removed.
-
After cooling to ambient temperature, 2.0 mL of methanol is added, followed by the portion-wise addition of sodium borohydride (1.5 mmol) with stirring.
-
The reaction mixture is stirred for 30 minutes at ambient temperature.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in 5.0 mL of distilled water and extracted three times with 5.0 mL of dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield the final product.
Broader Context: Biological Activities of Structurally Related Pyrazolone Derivatives
Given the limited specific data on this compound derivatives, it is informative to consider the biological activities of structurally related compounds.
Antioxidant Activity
3-methyl-1-phenyl-2-pyrazolin-5-one (also known as MCI-186 or edaravone) has been studied for its antioxidant properties.[4] It has been shown to inhibit the aerobic oxidation of soybean phosphatidylcholine liposomal membranes initiated by both water-soluble and lipid-soluble initiators.[4] This suggests that pyrazolone derivatives can act as effective antioxidants.[4]
Table 1: Antioxidant Activity of 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)
| Assay | Initiator | Concentration of MCI-186 | Comparison | Result |
| Inhibition of aerobic oxidation of unilamellar soybean phosphatidylcholine liposomal membranes | Water-soluble | 50 µM | 100 µM ascorbate | As efficient as ascorbate[4] |
| Inhibition of aerobic oxidation of unilamellar soybean phosphatidylcholine liposomal membranes | Lipid-soluble | 50 µM | 2 µM α-tocopherol | Almost as efficient as α-tocopherol[4] |
Antimicrobial Activity
Various pyrazoline derivatives have been evaluated for their in vitro antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for a range of 2-pyrazoline derivatives were found to be in the range of 32-512 µg/mL against several bacterial and fungal strains.[5] This indicates that the pyrazoline scaffold can be a promising starting point for the development of new antimicrobial agents.[5]
Cytotoxic Activity
Derivatives of 3-methyl-1-phenyl-2-pyrazoline-5-one have been investigated for their cytotoxic effects using the brine shrimp lethality bioassay.[6] Some derivatives exhibited high activity with IC50 values as low as 19.5 ppm.[6]
Table 2: Cytotoxicity of 3-methyl-1-phenyl-2-pyrazoline-5-one Derivatives [6]
| Compound | IC50 (ppm) | Activity Level |
| 2(b) | 19.5 | Highly active |
| 2(f1) | 19.5 | Highly active |
| 2(f2) | 20 | Highly active |
| 2(a) | 38 | Moderately active |
| 2(c) | 33.5 | Moderately active |
| 2(d1) | 37.5 | Moderately active |
| 2(d2) | 36 | Moderately active |
Experimental Protocol: Brine Shrimp Lethality Bioassay [6]
-
Hatching of Brine Shrimp: Artemia salina eggs are hatched in a shallow rectangular dish filled with artificial seawater under a lamp. After 48 hours, the phototropic nauplii are collected.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Different concentrations are prepared by serial dilution.
-
Bioassay: A specific number of nauplii (e.g., 10) are placed in vials containing the test solutions of varying concentrations. The final volume in each vial is made up with artificial seawater.
-
Incubation and Observation: The vials are incubated for 24 hours under illumination. The number of surviving nauplii is counted.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the IC50 value is determined using probit analysis.
Conclusion and Future Directions
The derivatives of this compound represent a promising area for further research in drug discovery. While the current body of literature primarily focuses on their synthesis, the known biological activities of structurally related pyrazolone and pyrazoline compounds, including antioxidant, antimicrobial, and cytotoxic effects, suggest that these derivatives warrant more extensive biological evaluation. Future studies should aim to:
-
Synthesize a broader library of this compound derivatives with diverse functional groups.
-
Conduct comprehensive in vitro and in vivo biological testing to evaluate their potential as anti-inflammatory, anticancer, antioxidant, and antimicrobial agents.
-
Investigate the structure-activity relationships to identify key structural features responsible for their biological activities.
-
Explore the mechanisms of action of the most potent derivatives to understand their molecular targets.
By pursuing these research directions, the full therapeutic potential of this compound derivatives can be elucidated, potentially leading to the development of novel and effective therapeutic agents.
References
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
Spectroscopic and Structural Elucidation of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data of Structural Analogs
Due to the limited availability of published spectroscopic data for 3-tert-Butyl-1-methyl-2-pyrazolin-5-one, this section presents data for two of its closest structural analogs: 3-tert-Butyl-2-pyrazolin-5-one (lacking the N-methyl group) and 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one (containing an N-phenyl group instead of an N-methyl group). This comparative data can serve as a valuable reference for the characterization of the target molecule.
Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in a molecule. The key vibrational frequencies for the analogs are summarized below.
| Compound | Key IR Absorptions (cm⁻¹) | Source |
| 3-tert-Butyl-2-pyrazolin-5-one | Data not explicitly provided in numerical format in the search results. A graphical representation is available. | [1] |
| 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | Data not explicitly provided in numerical format in the search results. A graphical representation is available. | [2] |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) | Source |
| 3-tert-Butyl-2-pyrazolin-5-one | C₇H₁₂N₂O | 140.18 g/mol | Data not explicitly provided in numerical format in the search results. A graphical representation is available. | [1] |
| 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | C₁₃H₁₆N₂O | 216.28 g/mol | Data not explicitly provided in numerical format in the search results. A graphical representation is available. | [2] |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for pyrazolinone compounds, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of a pyrazolinone derivative is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is commonly used to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
IR spectra are typically recorded using either a potassium bromide (KBr) pellet or as a thin film.
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film Method: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are commonly obtained using electron ionization (EI) or electrospray ionization (ESI).
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: For volatile and thermally stable compounds, EI is often used. For less stable or non-volatile compounds, ESI is a preferred softer ionization technique.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: A flowchart illustrating the general workflow from chemical synthesis to structural elucidation using various spectroscopic techniques.
Logical Relationship of Spectroscopic Data
The following diagram shows the relationship between different spectroscopic techniques and the structural information they provide.
Caption: A diagram showing how different spectroscopic techniques provide complementary information to determine the overall molecular structure.
References
An In-depth Technical Guide on the Thermal Stability of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one. Due to the limited availability of specific experimental data on this compound's thermal decomposition, this document summarizes the known physical properties and presents generalized experimental protocols for thermal analysis based on studies of related pyrazolinone derivatives.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the pyrazolinone class. The thermal stability of such compounds is a critical parameter in drug development and manufacturing, as it influences storage conditions, shelf-life, and the formulation of final dosage forms. Understanding the thermal properties is essential to prevent degradation and ensure the safety and efficacy of pharmaceutical products.
Physicochemical Properties
The primary known thermal characteristic of this compound is its melting point.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄N₂O | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| Melting Point | 155 °C | [1] |
Currently, there is a lack of publicly available data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for this compound. Therefore, the following sections will detail the standard methodologies used to assess the thermal stability of related compounds.
Methodologies for Thermal Stability Assessment
The thermal stability of a compound is typically investigated using a combination of thermoanalytical techniques. The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the material decomposes and the extent of mass loss.
Experimental Protocol for TGA:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina or platinum.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve) are determined.
DSC measures the heat flow into or out of a sample as a function of temperature or time. It provides information on thermal events such as melting, crystallization, glass transitions, and decomposition.
Experimental Protocol for DSC:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen.
-
Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified by peaks. The onset temperature, peak temperature, and enthalpy of these transitions are calculated.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for assessing thermal stability and a conceptual representation of a thermal decomposition pathway.
Expected Thermal Behavior and Stability Profile
Based on the analysis of other pyrazoline derivatives, it can be hypothesized that the thermal decomposition of this compound would likely initiate at a temperature significantly above its melting point of 155 °C. The decomposition of pyrazoline rings can proceed through various mechanisms, including ring-opening reactions and the cleavage of substituent groups. The tert-butyl group, being bulky, might be a site of initial bond scission.
A typical TGA thermogram for a pyrazoline derivative shows good thermal stability up to temperatures in the range of 200-350 °C, followed by one or more stages of mass loss corresponding to the decomposition of the molecule. A DSC thermogram would first show an endothermic peak corresponding to the melting at 155 °C, and at higher temperatures, one or more exothermic peaks indicating decomposition.
Conclusion
While the melting point of this compound is established at 155 °C, a comprehensive thermal stability profile requires further investigation using techniques such as TGA and DSC. The experimental protocols outlined in this guide provide a standard framework for conducting such analyses. The resulting data would be invaluable for determining the compound's degradation pathways, establishing appropriate storage and handling conditions, and ensuring its stability in pharmaceutical formulations. Further research is warranted to fully characterize the thermal properties of this compound.
References
Potential Therapeutic Targets of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butyl-1-methyl-2-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazolinone class. While direct therapeutic targets of this specific molecule are not extensively documented in publicly available literature, its structural similarity to the well-characterized drug edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) and other biologically active pyrazole derivatives provides a strong basis for predicting its potential pharmacological activities and therapeutic targets. This technical guide consolidates the available information on related compounds to propose and detail the most probable therapeutic avenues for this compound, focusing on its antioxidant and anti-inflammatory potential.
Core Therapeutic Hypotheses
Based on the pharmacological profile of structurally related pyrazolinones, the primary therapeutic targets for this compound are hypothesized to be centered around two key mechanisms:
-
Broad-Spectrum Antioxidant Activity and Radical Scavenging: By donating an electron, the pyrazolinone ring can neutralize a variety of reactive oxygen species (ROS), mitigating oxidative stress, a key pathological factor in numerous diseases.
-
Modulation of Inflammatory Pathways: The compound is predicted to interfere with pro-inflammatory signaling cascades, potentially through the inhibition of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and enzymes involved in the inflammatory process such as cyclooxygenases (COX).
I. Antioxidant and Radical Scavenging Properties
The most established therapeutic action of pyrazolinones, exemplified by edaravone, is their potent antioxidant and free radical scavenging activity.[1][2][3] This neuroprotective mechanism is critical in conditions like amyotrophic lateral sclerosis (ALS) and ischemic stroke.[1][4][5] It is highly probable that this compound shares this capacity to neutralize damaging free radicals.
A. Potential Molecular Targets
-
Hydroxyl Radicals (•OH): Highly reactive species that cause widespread damage to lipids, proteins, and DNA.
-
Peroxyl Radicals (ROO•): Involved in the propagation of lipid peroxidation.
-
Peroxynitrite (ONOO-): A potent oxidizing and nitrating agent formed from the reaction of superoxide and nitric oxide.
B. Quantitative Data from Analogous Compounds
The following table summarizes the antioxidant activity of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a close structural analog. This data serves as a strong predictive indicator for the potential efficacy of this compound as an antioxidant.
| Compound | Assay | Target Species | IC50 / Activity | Reference |
| Edaravone | Lipid Peroxidation Inhibition | Peroxyl Radicals | 50 µM inhibited aerobic oxidation of phosphatidylcholine liposomes | [6] |
| Edaravone | DPPH Radical Scavenging | DPPH Radical | - | [5] |
C. Proposed Signaling Pathway: Mitigation of Oxidative Stress
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pyrazole derivatives starting from 3-tert-Butyl-1-methyl-2-pyrazolin-5-one. This document outlines the synthesis of key intermediates and subsequent derivatization reactions, presenting quantitative data in tabular format for easy comparison. Furthermore, it includes visualizations of synthetic workflows and a representative signaling pathway to illustrate the potential mechanism of action for this class of compounds.
Introduction
Pyrazoles and their derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties.[3][4] The versatile structure of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties for drug discovery and development.[5][6][7]
The starting material, this compound, serves as a versatile building block for the synthesis of a variety of substituted pyrazoles. Key synthetic transformations include the conversion to the corresponding 5-aminopyrazole and 5-chloropyrazole intermediates, which can be further elaborated into more complex molecules with potential therapeutic applications.
Synthetic Pathways and Experimental Protocols
The synthesis of pyrazole derivatives from this compound can be approached through several key intermediates. The following sections detail the experimental procedures for the synthesis of these intermediates and their subsequent conversion into diverse pyrazole derivatives.
A general workflow for the synthesis of these derivatives is presented below:
Caption: Synthetic workflow from this compound.
Protocol 1: Synthesis of the Key Intermediate: 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine
While direct conversion from the pyrazolinone is possible, a common and well-documented route to the title amine involves the cyclization of tert-butylhydrazine with a suitable three-carbon precursor.
Reaction:
-
tert-Butylhydrazine hydrochloride + 3-Aminocrotononitrile → 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine
Procedure: [8]
-
To a round-bottomed flask, add tert-butylhydrazine hydrochloride (1.0 eq).
-
Add a 2 M aqueous solution of sodium hydroxide (1.0 eq) and stir until a clear solution is formed.
-
Add 3-aminocrotononitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 22 hours.
-
Cool the reaction mixture to 57 °C and induce crystallization by seeding.
-
Continue cooling to ambient temperature and then in an ice-water bath for 1 hour.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 5-Chloro-3-tert-butyl-1-methyl-1H-pyrazole
The pyrazolinone can be converted to the corresponding 5-chloropyrazole, a versatile intermediate for cross-coupling reactions.
Reaction:
-
This compound + POCl₃ → 5-Chloro-3-tert-butyl-1-methyl-1H-pyrazole
Procedure (adapted from a similar substrate): [9]
-
In a dry four-necked flask, add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).
-
Carefully add this compound (1.0 eq) portion-wise while stirring.
-
After the addition is complete, heat the reaction mixture to 110 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide
This protocol describes the N-functionalization of the 5-aminopyrazole intermediate.
Reaction:
-
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine + 4-Methylbenzenesulfonyl chloride → N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide
-
In a round-bottomed flask, dissolve 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine (1.0 eq) in acetonitrile.
-
Add triethylamine (2.4 eq) to the solution.
-
Add 4-methylbenzenesulfonyl chloride (2.0 eq) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add distilled water to the residue and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine
This protocol demonstrates the formation of an imine derivative from the 5-aminopyrazole.
Reaction:
-
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine + 2-Pyridinecarboxaldehyde → (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine
-
In a flask, suspend 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine (1.0 eq) and anhydrous magnesium sulfate (4.0 eq) in methanol.
-
Add 2-pyridinecarboxaldehyde (1.0 eq) to the suspension.
-
Stir the mixture at ambient temperature for 24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the reaction mixture to remove the magnesium sulfate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Data Presentation
The following table summarizes the yields of the synthesized pyrazole derivatives.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride, Triethylamine | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | [10][11] |
| 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | 2-Pyridinecarboxaldehyde, Magnesium sulfate | (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81% | [12][13] |
| 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde, NaBH₄ | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 75% | [14] |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one (analogous) | Phosphorus oxychloride | 5-Chloro-3-methyl-1-phenylpyrazole | 90.5% | [9] |
Potential Mechanism of Action and Biological Relevance
Pyrazole derivatives have been shown to exhibit a variety of biological activities by interacting with different cellular targets. One such mechanism of action for some pyrazole-based antimicrobial agents is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication, transcription, and repair.
Caption: Inhibition of DNA gyrase by a pyrazole derivative.
This inhibitory action disrupts essential cellular processes, ultimately leading to bacterial cell death. The ability to target specific enzymes like DNA gyrase makes pyrazole derivatives attractive candidates for the development of new antimicrobial drugs, particularly in the face of rising antibiotic resistance.[15]
Conclusion
The synthetic protocols outlined in these application notes provide a robust foundation for the generation of a diverse library of pyrazole derivatives from this compound. The key intermediates, 5-aminopyrazole and 5-chloropyrazole, offer multiple avenues for further chemical modification. The presented data and workflows are intended to aid researchers in the design and synthesis of novel pyrazole-based compounds for evaluation in drug discovery programs. The diverse biological activities associated with this scaffold underscore its continued importance in the development of new therapeutic agents.
References
- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Synthetic Utility of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Versatile Building Block for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-tert-Butyl-1-methyl-2-pyrazolin-5-one is a valuable heterocyclic scaffold in organic synthesis, primarily utilized for the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science. Its reactivity is centered around two key features: the active methylene group at the C4 position and the carbonyl group at the C5 position. These sites allow for a variety of chemical transformations, making it a versatile precursor for a range of derivatives.
The most prominent application of this compound is its participation in Knoevenagel condensation reactions with various aldehydes. This reaction forms an arylidene or alkylidene intermediate, which is a key step in the synthesis of diverse heterocyclic systems.
Furthermore, this pyrazolone derivative is an excellent substrate for tandem Knoevenagel-Michael reactions . In the presence of an aldehyde and a suitable catalyst (or even under catalyst-free conditions), two equivalents of the pyrazolone can react to form 4,4'-(arylmethylene)bis(3-tert-butyl-1-methyl-1H-pyrazol-5-ol) derivatives. These bis-pyrazole compounds are of significant interest due to their potential biological activities.
The bulky tert-butyl group at the C3 position can influence the steric environment of the reacting centers, potentially affecting reaction rates and product distributions compared to less substituted pyrazolones. The N-methyl group at the N1 position blocks tautomerism at that site, simplifying the reactivity profile of the molecule.
Key synthetic applications include:
-
Synthesis of Bis-pyrazoles: The tandem Knoevenagel-Michael reaction is a straightforward and efficient method to synthesize symmetrical bis-pyrazole derivatives. These compounds are being investigated for their antioxidant and cytotoxic properties.[1][2]
-
Multicomponent Reactions: Pyrazolin-5-ones are valuable components in multicomponent reactions (MCRs), allowing for the rapid assembly of complex molecules in a single step. The reaction with aldehydes and other C-H acids can lead to highly functionalized pyrazole derivatives.[3]
-
Precursor to Fused Heterocycles: The functional groups of this compound can be further manipulated to construct fused heterocyclic systems, which are common motifs in pharmacologically active compounds.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,4'-(Arylmethylene)bis(3-tert-butyl-1-methyl-1H-pyrazol-5-ol) via Tandem Knoevenagel-Michael Reaction
This protocol is a general guideline based on established procedures for similar pyrazolone derivatives.[1][2][4] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Ethanol (or other suitable solvent like water)
-
Catalyst (e.g., sodium acetate, piperidine, or catalyst-free)[1]
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and this compound (2 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
If using a catalyst, add a catalytic amount (e.g., 10 mol% of sodium acetate).[1]
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the substrates and conditions.[4]
-
Upon completion of the reaction, the product often precipitates from the reaction mixture. If so, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Data Presentation: Representative Yields for Tandem Knoevenagel-Michael Reactions
The following table summarizes typical yields obtained for the synthesis of 4,4'-(arylmethylene)bis(pyrazol-5-ols) using various pyrazolone precursors and aldehydes under different catalytic conditions. While specific data for the 3-tert-butyl-1-methyl derivative is not extensively published, these values provide a reasonable expectation for reaction efficiency.
| Pyrazolone Reactant | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 3-Methyl-1-phenyl-5-pyrazolone | Benzaldehyde | Sodium Acetate, rt | 95 | [1] |
| 3-Methyl-1-phenyl-5-pyrazolone | 4-Chlorobenzaldehyde | Sodium Acetate, rt | 98 | [1] |
| 3-Methyl-1-phenyl-5-pyrazolone | 4-Nitrobenzaldehyde | Sodium Acetate, rt | 96 | [1] |
| 3-Methyl-1-phenyl-5-pyrazolone | Benzaldehyde | Catalyst-free, 120 °C | High | [4] |
| 3-Methyl-1-phenyl-5-pyrazolone | Benzaldehyde | Microwave (300W) | High | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Tandem Knoevenagel-Michael reaction pathway.
Caption: General experimental workflow for synthesis.
References
- 1. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-tert-Butyl-1-methyl-2-pyrazolin-5-one is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and various research applications. This document provides detailed protocols for two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. These proposed methods can serve as a starting point for method development and validation in a research or quality control laboratory.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. This proposed method utilizes a reversed-phase column and UV detection for the determination of this compound.
Experimental Protocol
1.1.1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
0.45 µm syringe filters
1.1.2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Sonicator.
1.1.3. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point for reversed-phase chromatography. A typical starting gradient could be 60:40 (v/v) Acetonitrile:Water. The mobile phase should be degassed before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
1.1.4. Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (a starting point could be around 254 nm).
-
Run Time: 10 minutes.
1.1.5. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
1.1.6. Calibration Curve:
-
Inject the working standard solutions in triplicate.
-
Plot a calibration curve of the peak area versus the concentration of this compound.
-
Determine the linearity of the method by calculating the correlation coefficient (r²).
1.1.7. Quantification:
-
Inject the prepared sample solution.
-
Determine the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
Table 1: Proposed HPLC Method Validation Parameters
| Parameter | Proposed Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow Diagram
Application Notes and Protocols: 3-tert-Butyl-1-methyl-2-pyrazolin-5-one as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 3-tert-Butyl-1-methyl-2-pyrazolin-5-one serves as a valuable precursor for the synthesis of various biologically active molecules. This application note details the role of this pyrazolinone derivative as a starting material in the synthesis of potent pharmaceutical agents, with a focus on its conversion to a key intermediate for FMS-like tyrosine kinase 3 (FLT3) inhibitors, a critical class of drugs for the treatment of Acute Myeloid Leukemia (AML).
While direct use of this compound as a starting material for a specific marketed drug is not prominently documented, its structural analog, 3-tert-butyl-1-methyl-1H-pyrazol-5-amine, is a crucial building block in the synthesis of several FLT3 inhibitors. This document outlines a synthetic pathway starting from the synthesis of this key aminopyrazole intermediate, followed by its elaboration into a representative FLT3 inhibitor.
Synthesis of the Key Intermediate: 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine
The primary and well-established route to 3-tert-butyl-1-methyl-1H-pyrazol-5-amine involves the condensation of a substituted hydrazine with a cyano-containing compound. A common method utilizes the reaction of methylhydrazine with a pivaloylacetonitrile derivative.
Experimental Protocol: Synthesis of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine
Materials:
-
Pivaloylacetonitrile
-
Methylhydrazine
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid (for salt formation if required)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of sodium ethoxide in ethanol, add pivaloylacetonitrile at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add methylhydrazine dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the crude product with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-tert-butyl-1-methyl-1H-pyrazol-5-amine.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Pivaloylacetonitrile | Methylhydrazine | Ethanol | Sodium ethoxide | 4-6 | Reflux | 75-85 |
Logical Relationship Diagram: Synthesis of the Key Intermediate
Caption: Synthesis of the key aminopyrazole intermediate.
Application in Pharmaceutical Synthesis: A Representative FLT3 Inhibitor
The 3-tert-butyl-1-methyl-1H-pyrazol-5-amine intermediate is a critical building block for the synthesis of various FLT3 inhibitors. These inhibitors typically feature a core structure where the aminopyrazole is linked to another heterocyclic system. For the purpose of this application note, we will outline the synthesis of a simplified analog that demonstrates the key chemical transformations involved.
Synthetic Pathway to a Representative FLT3 Inhibitor
The synthesis involves a multi-step sequence starting with the coupling of the aminopyrazole intermediate with a suitable heterocyclic partner, followed by further functionalization. A common strategy involves a urea formation reaction.
Caption: Synthetic pathway to a representative FLT3 inhibitor.
Experimental Protocol: Synthesis of a Representative FLT3 Inhibitor
Step 1: Formation of the Isocyanate Intermediate
Materials:
-
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine
-
Triphosgene
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and triethylamine in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add a solution of triphosgene in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
The resulting solution containing the isocyanate intermediate is typically used directly in the next step without purification.
Step 2: Urea Formation
Materials:
-
Solution of the isocyanate intermediate from Step 1
-
A suitable heterocyclic amine (e.g., 2-amino-5-chlorothiazole)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To the solution of the isocyanate intermediate from Step 1, add the heterocyclic amine at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final FLT3 inhibitor.
Quantitative Data for the Synthesis of a Representative FLT3 Inhibitor:
| Step | Reactant 1 | Reactant 2 | Solvent | Reagent/Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | Triphosgene | DCM | Triethylamine | 2-3 | 0 to RT | (in situ) |
| 2 | Isocyanate Intermediate | 2-Amino-5-chlorothiazole | DCM | - | 12-16 | RT | 60-70 |
Experimental Workflow Diagram
Caption: Experimental workflow for FLT3 inhibitor synthesis.
Conclusion
This compound, through its conversion to the corresponding 5-aminopyrazole, represents a key starting material for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize this versatile precursor in the discovery and development of novel therapeutics, particularly in the area of kinase inhibitors for oncology. The robust synthetic routes and the potential for diverse functionalization make this pyrazole scaffold an attractive platform for medicinal chemistry programs.
Application Notes and Protocols: N-Alkylation of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazolinone scaffolds is a fundamental transformation in synthetic and medicinal chemistry, enabling the generation of diverse molecular architectures with a wide range of biological activities. The target molecule, 3-tert-Butyl-1-methyl-2-pyrazolin-5-one, possesses a reactive nitrogen atom within its heterocyclic core, making it a prime candidate for derivatization. N-alkylation at this position can significantly modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
This document provides a detailed protocol for the N-alkylation of this compound. The described methodology is based on established procedures for the N-alkylation of related pyrazole and pyrazolone systems.[1][2][3] The protocol outlines a common and effective base-mediated approach using alkyl halides as the alkylating agents.[4][5]
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. A base is used to deprotonate the nitrogen atom of the pyrazolinone ring, generating a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkyl halide, forming a new nitrogen-carbon bond and yielding the N-alkylated product. The choice of base, solvent, and reaction temperature can influence the reaction rate and yield.[2][5]
Caption: General scheme of the N-alkylation reaction.
Experimental Protocols
Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or Acetonitrile) to a concentration of 0.1-0.5 M.
-
Add the base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the resulting suspension for 30 minutes at room temperature to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized for the N-alkylation of pyrazolinones, based on general literature procedures.[4][5]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 6 - 12 | 70 - 90 |
| Ethyl Bromide | NaH | DMF | 25 - 60 | 4 - 8 | 65 - 85 |
| Benzyl Bromide | K₂CO₃ | DMF | 25 | 12 - 24 | 75 - 95 |
Note: These are representative conditions and may require optimization for the specific substrate.
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation experiment.
Caption: Workflow for N-alkylation of pyrazolinone.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides are often toxic and lachrymatory; handle with care.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere and quench carefully.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one in Agrochemical Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one in agrochemical research. While specific data for this exact molecule is limited in publicly available literature, this report extrapolates its potential uses based on the well-documented activities of the broader pyrazolin-5-one chemical class. This class of compounds has yielded successful commercial fungicides, insecticides, and herbicides, making this compound a molecule of significant interest for screening and development.
Application Notes
The pyrazolin-5-one scaffold is a versatile building block in the design of new agrochemicals due to its favorable physicochemical properties and its ability to interact with a range of biological targets. Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following areas:
1. Fungicidal Activity: Many pyrazole-based compounds are potent fungicides, most notably as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the mitochondrial electron transport chain in fungi, leading to a cessation of energy production and ultimately cell death. SDHIs are a major class of fungicides used to control a broad spectrum of plant diseases in crops such as cereals, fruits, and vegetables. The potential of this compound as an SDHI should be a primary focus of fungicidal screening.
2. Insecticidal Activity: Pyrazolin-5-one derivatives have been developed as potent insecticides. A key mode of action for many pyrazole-based insecticides is the antagonism of the GABA (gamma-aminobutyric acid)-gated chloride channel in the insect nervous system.[1][2] This disruption of nerve function leads to hyperexcitation and death of the insect. Phenylpyrazole insecticides, such as fipronil, are well-known examples of this class.[1] The structural features of this compound make it a candidate for testing against a variety of insect pests.
3. Herbicidal Activity: Certain pyrazole derivatives are effective herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] This enzyme is crucial in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative damage in plants. Inhibition of HPPD leads to the characteristic bleaching of new plant growth, followed by plant death.[4] Screening this compound for HPPD-inhibiting herbicidal activity could yield promising results for weed management.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following tables provide examples of the types of data that would be generated during its evaluation, based on reported values for other pyrazolin-5-one derivatives.
Table 1: Example Fungicidal Activity Data (as an SDHI)
| Target Fungus | EC50 (mg/L) | IC50 (µM) - SDH Enzyme Inhibition |
| Botrytis cinerea | 0.5 - 5.0 | 0.1 - 1.0 |
| Rhizoctonia solani | 0.1 - 2.0 | 0.05 - 0.5 |
| Valsa mali | 0.2 - 3.0 | 0.08 - 0.8 |
Table 2: Example Insecticidal Activity Data (as a GABA Receptor Antagonist)
| Target Insect | LC50 (mg/L) |
| Aphis craccivora | 1.0 - 10.0 |
| Spodoptera littoralis | 0.5 - 5.0 |
| Tetranychus urticae | 0.2 - 2.0 |
Table 3: Example Herbicidal Activity Data (as an HPPD Inhibitor)
| Target Weed Species | GR50 (g a.i./ha) |
| Amaranthus retroflexus | 50 - 200 |
| Echinochloa crus-galli | 75 - 300 |
| Brassica napus | 25 - 150 |
Experimental Protocols
The following are detailed protocols that can be adapted to evaluate the agrochemical potential of this compound.
Synthesis of this compound
While a direct synthesis protocol for this compound was not found, a plausible route can be adapted from the synthesis of similar compounds.[5][6]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (1 equivalent) in a suitable solvent such as acetonitrile (approximately 10 mL per gram of amine).[5]
-
Addition of Reagents: To the stirred solution, add triethylamine (2.2 equivalents) followed by the dropwise addition of 4-methylbenzenesulfonyl chloride (2 equivalents).[5]
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure. Add distilled water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).[5]
Fungicide Efficacy Testing (In Vitro)
This protocol is adapted from standard methods for assessing fungicide sensitivity.[7]
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like acetone.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving. Allow the agar to cool to approximately 50-60°C.
-
Dose-Response Plates: Add the appropriate volume of the stock solution to the molten PDA to achieve a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare control plates with the solvent alone. Pour the amended and control PDA into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each plate.
-
Incubation: Seal the plates with parafilm and incubate them in the dark at a suitable temperature for the fungus (e.g., 20-25°C).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC50 value (the concentration that inhibits growth by 50%) using probit analysis.
Insecticide Efficacy Testing (Leaf Dip Bioassay for Aphids)
This protocol is based on the IRAC recommended method for aphid susceptibility testing.[8][9]
Protocol:
-
Test Solutions: Prepare a series of dilutions of this compound in distilled water containing a small amount of a non-phytotoxic wetting agent (e.g., 0.01% Triton X-100). Include a control with only water and the wetting agent.
-
Leaf Disc Preparation: Excise leaf discs (e.g., 3 cm diameter) from unsprayed host plants (e.g., fava bean for Aphis fabae).
-
Dipping: Using forceps, dip each leaf disc into a test solution for 10 seconds with gentle agitation.[8] Place the treated discs on a paper towel to air dry.
-
Bioassay Setup: Place each dried leaf disc, adaxial side up, on a bed of agar (1-1.5%) in a Petri dish.
-
Insect Infestation: Carefully transfer a set number of adult apterous aphids (e.g., 10-20) onto each leaf disc using a fine paintbrush.
-
Incubation: Cover the Petri dishes and maintain them at a controlled temperature (e.g., 22 ± 2°C) with a photoperiod (e.g., 16:8 hours light:dark).
-
Mortality Assessment: After 24, 48, and 72 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Herbicide Efficacy Testing (Whole-Plant Pot Assay)
This protocol is a standard method for evaluating the post-emergence herbicidal activity of a compound.[10][11]
Protocol:
-
Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus) and a crop species (for selectivity testing, e.g., maize) in pots containing a standard potting mix in a greenhouse.
-
Herbicide Application: When the plants have reached a specific growth stage (e.g., 2-4 true leaves), apply this compound at a range of application rates (e.g., 50, 100, 200, 400 g a.i./ha). The compound should be formulated as an emulsifiable concentrate or a wettable powder and applied using a laboratory track sprayer to ensure uniform coverage. Include an untreated control.
-
Growth Conditions: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Efficacy Assessment: At 7, 14, and 21 days after treatment, visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants, dry it in an oven at 70°C for 48 hours, and weigh it.
-
Data Analysis: Calculate the percent reduction in biomass compared to the untreated control. Determine the GR50 value (the application rate that causes a 50% reduction in plant growth) for each species.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fungal SDHI Fungicide Mode of Action.
Caption: Insecticide Leaf Dip Bioassay Workflow.
Caption: Pyrazole Insecticide Mode of Action.
Caption: HPPD-Inhibiting Herbicide Mode of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biochemjournal.com [biochemjournal.com]
- 9. irac-online.org [irac-online.org]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolin-5-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] The specific compound, 3-tert-Butyl-1-methyl-2-pyrazolin-5-one, possesses a unique substitution pattern that warrants investigation for its therapeutic potential. High-throughput screening (HTS) offers a rapid and efficient approach to identify and characterize the biological activities of this compound against various molecular targets and cellular pathways.
These application notes provide detailed protocols for a series of HTS assays designed to evaluate the efficacy of this compound as a potential kinase inhibitor, an anti-inflammatory agent, and an anti-proliferative compound.
Data Presentation: Summary of Quantitative Data
The following tables present hypothetical quantitative data from HTS assays involving this compound, structured for clear comparison.
Table 1: Inhibitory Activity against a Panel of Protein Kinases
| Kinase Target | This compound IC₅₀ (µM) | Staurosporine (Positive Control) IC₅₀ (µM) |
| Src Kinase | 8.5 | 0.015 |
| EGFR | 22.1 | 0.040 |
| VEGFR2 | 15.8 | 0.025 |
| CDK2/cyclin A | > 100 | 0.005 |
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Histotype | This compound GI₅₀ (µM) | Doxorubicin (Positive Control) GI₅₀ (µM) |
| HCT-116 | Colon Carcinoma | 12.3 | 0.05 |
| MCF-7 | Breast Adenocarcinoma | 25.6 | 0.08 |
| A549 | Lung Carcinoma | 18.9 | 0.03 |
Table 3: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Assay | Endpoint | This compound IC₅₀ (µM) | Dexamethasone (Positive Control) IC₅₀ (µM) |
| Griess Assay | Nitric Oxide (NO) Production | 7.2 | 0.1 |
| ELISA | TNF-α Release | 9.8 | 0.05 |
| ELISA | IL-6 Release | 11.5 | 0.08 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Kinase Inhibition (HTRF-based Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying inhibitors of a specific protein kinase (e.g., Src Kinase).[3]
Materials:
-
Kinase (e.g., recombinant human Src)
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Kit (containing Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665)
-
HTRF detection buffer
-
This compound and positive control (e.g., Staurosporine) dissolved in 100% DMSO
-
384-well, low-volume, white microplates
-
HTRF-compatible microplate reader
Methodology:
-
Compound Plating: Prepare serial dilutions of this compound and a positive control in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells for negative (0% inhibition) and positive (100% activity) controls.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in kinase assay buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the HTRF detection reagent mixture (Europium-labeled antibody and Streptavidin-XL665 in detection buffer) to each well to stop the reaction.
-
Signal Development: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and then determine the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.
Protocol 2: High-Throughput Screening for Anti-proliferative Activity (Resazurin-based Cell Viability Assay)
This protocol outlines a method to assess the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines using a resazurin-based assay in a 384-well format.[4]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and positive control (e.g., Doxorubicin) dissolved in 100% DMSO
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
384-well, black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding: Seed the cells into 384-well plates at an optimal density (e.g., 1,000-5,000 cells/well) in 25 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 100 nL of each serially diluted compound to the cell plates using an acoustic liquid handler. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 5 µL of the resazurin-based reagent to each well.
-
Signal Development: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence of each well using a microplate reader (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: Calculate the percent inhibition of cell viability for each compound concentration relative to the DMSO-treated control wells. Determine the GI₅₀ (concentration for 50% inhibition of cell growth) from the dose-response curve.
Protocol 3: High-Throughput Screening for Anti-inflammatory Activity (Nitric Oxide Production Assay)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) using the Griess reagent.[5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and positive control (e.g., Dexamethasone) in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
384-well cell culture plates
-
Absorbance microplate reader
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.
-
Supernatant Collection: Transfer 25 µL of the cell culture supernatant from each well to a new 384-well plate.
-
Griess Reaction:
-
Add 25 µL of Griess Reagent Part A to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 25 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percent inhibition of NO production for each compound concentration and determine the IC₅₀ value.
Visualizations
References
Application Notes and Protocols for the Development of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolin-5-one derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The parent compound, 3-tert-Butyl-1-methyl-2-pyrazolin-5-one, offers a unique template for the development of novel therapeutic agents. The strategic placement of a bulky tert-butyl group at the C3 position and a methyl group at the N1 position influences the compound's lipophilicity and metabolic stability, providing a solid foundation for analog development.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel analogs of this compound. The methodologies described herein are intended to guide researchers in the design, synthesis, and biological characterization of new chemical entities with potential applications in areas such as oncology, inflammation, and oxidative stress-related diseases.
Synthetic Protocols
The synthesis of analogs of this compound can be approached through several established synthetic routes. The core pyrazolin-5-one scaffold is typically constructed via the condensation of a β-ketoester with a hydrazine derivative. Subsequent modifications at the N1, C4, and C5 positions allow for the generation of a diverse library of analogs.
Protocol 1: General Synthesis of the this compound Core
This protocol describes the fundamental synthesis of the pyrazolin-5-one ring system.
Materials:
-
Ethyl pivaloylacetate (or other pivaloylacetate esters)
-
Methylhydrazine
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve ethyl pivaloylacetate (1 equivalent) in ethanol.
-
Add methylhydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the this compound core.
Protocol 2: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)amine Analogs via Reductive Amination[1]
This protocol details the synthesis of N-substituted analogs at the C5-amino position.
Materials:
-
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Methanol
-
Sodium borohydride (NaBH4) (1.5 equivalents)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction tube, combine 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine and the desired substituted benzaldehyde.
-
Heat the mixture under solvent-free conditions at 120°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting imine intermediate in methanol.
-
Carefully add sodium borohydride portion-wise to the solution at 0°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 3: Synthesis of 5-(Sulfonamido)-3-tert-butyl-1-methyl-1H-pyrazole Analogs[2]
This protocol describes the synthesis of sulfonamide derivatives at the C5-amino position.
Materials:
-
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine (1 equivalent)
-
Substituted benzenesulfonyl chloride (2 equivalents)
-
Triethylamine (2.2 equivalents)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine in acetonitrile in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add the substituted benzenesulfonyl chloride and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation Protocols
The developed analogs can be screened for a variety of biological activities. Below are detailed protocols for assessing their potential anticancer, anti-inflammatory, and antioxidant properties.
Protocol 4: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, HT-29, SW-620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 5: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the compounds to inhibit the COX-1 and COX-2 enzymes, which are key targets in inflammation.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
COX probe (e.g., a fluorometric probe that reacts with the product of the COX reaction)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black plates
Procedure:
-
In a 96-well black plate, add the COX assay buffer, heme cofactor, and COX probe to each well.
-
Add the test compounds at various concentrations. Include a vehicle control (DMSO) and reference inhibitor controls.
-
Add the diluted COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically for 5-10 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for COX-1 and COX-2.
Protocol 6: DPPH Radical Scavenging Assay
This assay evaluates the antioxidant potential of the compounds by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compounds (dissolved in methanol or DMSO)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 50 µL of each sample dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 values.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R Group | Cancer Cell Line | IC50 (µM)[1] |
| Analog 1 | -SO2-(p-tolyl) | HCT-116 | 25.01[1] |
| HT-29 | 8.99[1] | ||
| SW-620 | 3.27[1] | ||
| 5-Fluorouracil | (Reference) | HCT-116 | 3.70[1] |
| HT-29 | 12.36[1] | ||
| SW-620 | 14.80[1] | ||
| (Add more analogs as data becomes available) |
Visualizations
Diagrams are provided to illustrate key experimental workflows and potential signaling pathways involved in the biological activity of the developed analogs.
References
The Utility of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one as a Chemical Probe: An Overview
Despite a comprehensive review of available scientific literature and patent databases, there is currently no documented evidence to support the use of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one as a chemical probe. Extensive searches for its biological targets, modulation of signaling pathways, and established experimental protocols for its application as a probe have yielded no specific results.
While the pyrazolone scaffold is present in many biologically active compounds, the specific derivative, this compound, appears to be primarily characterized in the context of its chemical synthesis and spectroscopic properties. The available literature focuses on methods of its preparation and does not extend to its application as a tool for biological investigation.
Consequently, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams, as requested, is not feasible due to the absence of foundational research in this area.
Researchers, scientists, and drug development professionals interested in exploring the potential of this molecule as a chemical probe would need to undertake foundational research, including:
-
Target Identification Studies: Employing techniques such as affinity chromatography, activity-based protein profiling, or computational modeling to identify potential protein targets.
-
Phenotypic Screening: Assessing the effects of the compound across a range of cell-based assays to uncover any potential biological activity.
-
Mechanism of Action Studies: Once a biological effect is observed, further experiments would be required to elucidate the underlying mechanism and the signaling pathways involved.
Until such studies are conducted and published, the role of this compound as a chemical probe remains undefined. The following sections, which would typically contain detailed protocols and data, are therefore omitted due to the lack of available information.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Knorr pyrazole synthesis. This involves the condensation reaction between a β-ketoester, specifically methyl pivaloylacetate, and a substituted hydrazine, in this case, methylhydrazine. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or base.
Q2: What are the main challenges in this synthesis that can lead to low yield?
Low yields in the synthesis of this compound can arise from several factors:
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Formation of Isomeric Impurities: The reaction between the unsymmetrical methyl pivaloylacetate and methylhydrazine can lead to the formation of a regioisomer, 5-tert-Butyl-1-methyl-2-pyrazolin-5-one.
-
Incomplete Reaction: Suboptimal reaction conditions such as low temperature or insufficient reaction time can lead to incomplete conversion of the starting materials.
-
Side Reactions: The formation of byproducts from side reactions of the starting materials or intermediates can reduce the yield of the desired product.
-
Difficult Purification: The final product may be difficult to separate from unreacted starting materials, the isomeric byproduct, and other impurities, leading to losses during the purification process.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting materials, the product, and any byproducts. The spots can be visualized under a UV lamp.
Q4: What are the recommended purification methods for this compound?
The primary methods for purifying this compound are:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective technique. A gradient of solvents, such as ethyl acetate in hexane, can be used to elute the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: The reaction has not gone to completion. | - Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. - Increase Temperature: Refluxing the reaction mixture in a higher boiling point solvent may improve the reaction rate. - Catalyst: The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the condensation. |
| Side Reactions: Formation of unwanted byproducts. | - Control Temperature: Run the reaction at the optimal temperature to minimize side reactions. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of starting materials or intermediates. | |
| Presence of Isomeric Impurity | Lack of Regioselectivity: The nucleophilic attack of methylhydrazine can occur at either carbonyl group of methyl pivaloylacetate. | - Solvent Choice: The use of polar protic solvents can influence the regioselectivity. Experiment with different solvents like ethanol, methanol, or acetic acid. - pH Control: The pH of the reaction medium can affect the nucleophilicity of the two nitrogen atoms in methylhydrazine. Acidic conditions may favor the formation of one isomer over the other. |
| Difficulty in Product Isolation | Product is an oil or low-melting solid: The product does not crystallize easily. | - Trituration: Attempt to induce crystallization by triturating the crude product with a non-polar solvent like hexane or pentane. - Purification via Column Chromatography: If crystallization fails, purify the product using silica gel column chromatography. |
| Inconsistent Results | Variability in Reagent Quality: Impurities in starting materials can affect the reaction outcome. | - Purify Starting Materials: Ensure the purity of methyl pivaloylacetate and methylhydrazine before use. Distillation or other purification methods may be necessary. - Use Fresh Reagents: Methylhydrazine can degrade over time. Use freshly opened or distilled methylhydrazine for best results. |
Data Presentation
The following table summarizes illustrative data on how reaction conditions can affect the yield of this compound. Please note that this data is representative and actual yields may vary depending on the specific experimental setup.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (3-tert-Butyl : 5-tert-Butyl) |
| 1 | Ethanol | None | 78 (Reflux) | 6 | 65 | 3:1 |
| 2 | Ethanol | Acetic Acid (cat.) | 78 (Reflux) | 4 | 75 | 4:1 |
| 3 | Toluene | None | 110 (Reflux) | 8 | 60 | 2.5:1 |
| 4 | Acetic Acid | - | 100 | 3 | 82 | 5:1 |
| 5 | Methanol | None | 65 (Reflux) | 8 | 68 | 3.2:1 |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl pivaloylacetate (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Reagent: Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for the desired time (typically 3-6 hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals. Filter the crystals and wash with a cold solvent.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway showing the formation of the desired product and the isomeric byproduct.
Technical Support Center: Purification of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-tert-Butyl-1-methyl-2-pyrazolin-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in pyrazolinone syntheses include unreacted starting materials (e.g., a β-ketoester and methylhydrazine), side-products from competing reactions, and regioisomers if an unsymmetrical precursor is used. Degradation products can also be present, especially if the reaction is conducted at high temperatures or under harsh pH conditions.
Q2: My purified product is an oil or a low-melting solid, making it difficult to handle. What can I do?
A2: If your this compound product is not a solid at room temperature, it may be due to residual solvent or impurities. First, ensure all solvent is removed under high vacuum. If it remains oily, column chromatography is the recommended purification method. If the product is pure but still has a low melting point, crystallization from a non-polar solvent at a very low temperature (e.g., using a dry ice/acetone bath) might induce solidification.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with a small amount of activated charcoal before filtration.[1] The charcoal adsorbs the colored molecules. However, use activated charcoal judiciously as it can also adsorb the desired product, potentially lowering the yield.[1] This step is typically performed during recrystallization, before the hot filtration.
Q4: I am observing two spots on my TLC plate that I suspect are tautomers. How does this affect purification?
A4: Pyrazolin-5-ones can exist in different tautomeric forms (CH, NH, and OH). This can sometimes lead to multiple spots on a TLC plate, even for a pure compound. To confirm if you are observing tautomers, you can try changing the solvent system of the TLC, as this can sometimes alter the equilibrium between the forms. Tautomerism can also affect crystallization, as one form may crystallize more readily than another. In chromatography, it is possible that the tautomers will interconvert on the column, which might lead to broader peaks.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Low Yield During Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Very little or no crystal formation upon cooling. | - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated. | - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Oiling out instead of crystallization. | - The solution is supersaturated.- The melting point of the compound is lower than the temperature of the solution.- Presence of impurities. | - Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[1] |
| Low recovery of the product after filtration. | - Too much solvent was used for dissolution.- The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Cool the solution in an ice bath to maximize precipitation.[1] |
Challenges in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| The compound is not moving from the origin. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound is running with the solvent front. | The eluent is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent. |
| Poor separation of the product from impurities. | - The chosen solvent system is not optimal.- The column is overloaded. | - Perform a systematic TLC analysis with different solvent systems to find the one that provides the best separation.- Use a larger column or load less crude material. |
| Tailing of the product spot on the column. | - The compound is interacting strongly with the stationary phase.- The compound is acidic or basic. | - Add a small amount of a modifier to the eluent. For example, if the compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) can help. For acidic compounds, a small amount of acetic acid can be added. |
Experimental Protocols
Note: These are generalized protocols based on methods used for similar pyrazole compounds and should be optimized for this compound.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and water) to find a suitable single or mixed solvent system. The ideal solvent will dissolve the compound when hot but not when cold.[1] A hexane/ethyl acetate or ethanol/water mixture is a good starting point.[1][2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat the solution for a few more minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane or acetone). If a more polar solvent is used, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. A common starting point for pyrazolinones is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or acetone.[3] The polarity can be gradually increased during the run (gradient elution).
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Common Solvent Systems for Pyrazolinone Purification
| Purification Method | Solvent System (v/v) | Notes |
| Recrystallization | Ethanol/Water | A good general-purpose system for moderately polar compounds.[2] |
| Recrystallization | Hexane/Ethyl Acetate | Suitable for less polar compounds.[1] |
| Column Chromatography | Hexane/Acetone | A common system for separating compounds of varying polarity.[3] |
| Column Chromatography | Dichloromethane | Can be used for compounds that are soluble in it.[4] |
| Column Chromatography | Dichloromethane/Methanol | A more polar system for compounds that do not elute with less polar solvents.[5] |
Visualizations
Experimental Workflow for Purification
Caption: A typical workflow for the purification by recrystallization.
Troubleshooting Logic for Low Recrystallization Yield
Caption: A logical guide to addressing low yields in recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 5. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct synthesis involves the cyclocondensation reaction of a β-ketoester containing a tert-butyl group with methylhydrazine. The typical β-ketoester used is ethyl pivaloylacetate (also known as ethyl 3,3-dimethyl-2-oxobutanoate) or tert-butyl acetoacetate. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolinone ring.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are a common issue in pyrazolinone synthesis and can be attributed to several factors.[1] Here are some troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Increase the reaction time or temperature if starting materials are still present. Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.
-
-
Suboptimal Temperature: The reaction temperature might not be ideal.
-
Solution: For similar pyrazolone syntheses, temperatures ranging from 0°C to reflux (e.g., in ethanol, ~78°C) have been reported to be effective.[4] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.
-
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Protic solvents like ethanol or methanol are commonly used and generally effective.[4] Acetic acid can also be used as a solvent and catalyst. In some cases, aprotic solvents might be considered, but protic solvents are a good starting point.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: See the troubleshooting guide below for specific side reactions.
-
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common challenge. Potential side products include:
-
Regioisomers: If an unsymmetrical β-dicarbonyl compound is used, the reaction with methylhydrazine can potentially lead to the formation of two different regioisomers. For the synthesis of this compound from ethyl pivaloylacetate, the desired product is generally the major isomer due to steric hindrance from the tert-butyl group directing the initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine.
-
Hydrazone Intermediate: The intermediate hydrazone may not have fully cyclized. This can sometimes be addressed by increasing the reaction time or temperature, or by adding a catalytic amount of acid.
-
Enamine Formation: Reaction of the β-ketoester with the amine functionality of another molecule of the product or starting material can lead to enamine byproducts.[5]
Q4: What is the best method for purifying the final product?
The purification method will depend on the nature of the impurities. Common techniques include:
-
Recrystallization: If the product is a solid and the impurities are present in smaller amounts, recrystallization can be an effective purification method. Ethanol or mixtures of ethanol and water are often suitable solvents.[6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the recommended method.[1][2] A variety of solvent systems can be used, such as mixtures of hexane and ethyl acetate or dichloromethane and methanol. The optimal eluent can be determined by TLC analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive reagents. | Ensure the freshness and purity of starting materials, especially methylhydrazine, which can degrade over time. |
| Incorrect stoichiometry. | Verify the molar ratios of the reactants. A slight excess of methylhydrazine (1.1 to 1.2 equivalents) is sometimes used to ensure complete consumption of the β-ketoester. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. Gradually increase the temperature and/or reaction time until the starting material is consumed. | |
| Formation of a Sticky or Oily Product | Incomplete reaction or presence of impurities. | Attempt to purify a small sample by column chromatography to isolate the desired product. If a pure solid is obtained, it can be used as a seed crystal for recrystallization of the bulk material. |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | If an aqueous work-up is performed, ensure the pH is adjusted to the isoelectric point of the pyrazolinone to minimize its solubility. Extract with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Inconsistent Results Between Batches | Variability in reaction conditions. | Standardize all reaction parameters, including solvent purity, reaction temperature, stirring rate, and work-up procedure. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common methods for pyrazolone synthesis.[4][6] Optimization may be required.
Materials:
-
Ethyl pivaloylacetate (1 equivalent)
-
Methylhydrazine (1.1 equivalents)
-
Ethanol (or methanol)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl pivaloylacetate in ethanol.
-
Slowly add methylhydrazine to the solution at room temperature with stirring. A slight exotherm may be observed.
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material (ethyl pivaloylacetate) is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by either recrystallization from ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Effect of Solvent and Temperature on Yield (Hypothetical Data)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 25 | 12 | 45 |
| 2 | Ethanol | 78 (Reflux) | 4 | 85 |
| 3 | Methanol | 65 (Reflux) | 4 | 82 |
| 4 | Acetic Acid | 80 | 2 | 75 |
| 5 | Toluene | 110 (Reflux) | 6 | 60 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in the synthesis reaction.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 3. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. The uses of tert-Butyl acetoacetate_Chemicalbook [chemicalbook.com]
- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Degradation of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
Disclaimer: Direct experimental data on the degradation of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one is limited in published literature. This guide is based on extensive research into its close structural analog, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) . The core pyrazolinone ring is the primary site of degradation, and therefore, the pathways, influential factors, and analytical methodologies are expected to be highly analogous.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of pyrazolinone compounds like this compound in solution?
A1: The stability of this class of compounds is critically affected by several factors:
-
pH: The pyrazolinone ring has a pKa of approximately 7.0.[1] In neutral or alkaline solutions, it exists predominantly in its anionic form, which is highly susceptible to oxidation.[1][2] Stability is significantly increased in acidic conditions (pH 3.0-4.5) where the more stable keto form predominates.[1][3]
-
Oxygen: The presence of dissolved oxygen is a major driver of degradation. The pyrazolinone anion can donate an electron to molecular oxygen, which initiates a free-radical degradation cascade.[1][2][3][4] Deoxygenating solutions is a crucial step for enhancing stability.[1][2][3]
-
Light: Exposure to light, especially UV radiation, can induce photolytic degradation, leading to the formation of various degradants.[1] It is recommended to protect solutions from light during all stages of handling and storage.[1]
-
Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of degradation.[1] Formulations are typically recommended to be stored at controlled room temperature or refrigerated.[1]
Q2: What are the major degradation pathways and the resulting products?
A2: The primary degradation pathway is oxidation, though hydrolysis and photolysis also occur under specific stress conditions.
-
Oxidative Degradation: This is the most common pathway, especially in aqueous solutions containing oxygen. The process begins with the formation of a pyrazolinone radical.[2][4] These radicals can then react with each other, leading to the formation of dimers and trimers, which are often observed as major degradation products and may precipitate out of solution.[1][2]
-
Hydrolytic Degradation: The compound is susceptible to hydrolysis under both acidic and basic conditions. Forced degradation studies show significant breakdown when refluxed in dilute acid (e.g., 0.05 N HCl) or base (e.g., 0.2 N NaOH).[1][5]
-
Photolytic Degradation: When exposed to UV light, the molecule can absorb energy and undergo complex transformations, resulting in multiple degradation products detectable by HPLC.[1]
Q3: How can I minimize degradation of my compound during experimental work?
A3: To enhance the stability of your this compound solutions, consider the following:
-
Buffer your solution to an acidic pH, ideally between 3.0 and 4.5.[1][3]
-
Use deoxygenated solvents. This can be achieved by sparging your solvents with an inert gas like nitrogen or argon before preparing solutions.
-
Work quickly and protect samples from light. Use amber vials or cover your glassware with aluminum foil.[1]
-
Prepare solutions fresh and analyze them as soon as possible to get an accurate baseline for degradation kinetics.[1]
-
Consider adding stabilizers. For Edaravone, stabilizers like sodium bisulfite or glutathione have been shown to be effective by forming adducts or preventing radical formation.[2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of pyrazolinone stability.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in HPLC chromatogram. | Degradation of the parent compound due to instability in the sample solvent, exposure to light, or oxygen. | Review sample preparation: ensure solutions are fresh, buffered to an acidic pH, prepared with deoxygenated solvents, and protected from light.[1] Compare retention times with known degradant standards if available. |
| Rapid loss of parent compound concentration over time. | High susceptibility to oxidation or hydrolysis in the chosen solvent/buffer system. | Verify the pH of your solution and adjust to the 3.0-4.5 range.[1] Analyze samples immediately after preparation to establish a reliable initial concentration (T=0). |
| Precipitate forms in an aqueous solution. | Formation of insoluble degradation products, such as oligomers (e.g., trimers), indicating significant degradation.[1] | Discard the solution. Prepare a fresh sample using the stabilization techniques mentioned in the FAQs (acidic pH, deoxygenation). The use of co-solvents may also improve solubility and stability.[1] |
| Solution turns yellow or brown. | Oxidation of the pyrazolinone compound. This is a clear visual indicator of degradation. | The sample integrity is compromised. Prepare a fresh solution immediately before use, ensuring all stability precautions are taken.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies on the analog compound, Edaravone.
Table 1: Summary of Forced Degradation Conditions and Results for Edaravone
| Stress Condition | Reagent / Method | Time & Temperature | Extent of Degradation | Reference(s) |
| Acid Hydrolysis | 0.05 N HCl | 45 min @ 70°C | Significant degradation | [1][5] |
| Base Hydrolysis | 0.2 N NaOH | 45 min @ 70°C | Significant degradation | [1][5] |
| Oxidation | 6% H₂O₂ | 45 min @ Room Temp | Significant degradation | [1] |
| Thermal | Solid State | 25 days @ 80°C | Degradation observed | [1][5] |
| Photolytic | Methanol Solution | 24 hours @ UV Light | Degradation observed | [1] |
Table 2: Hydrolytic and Oxidative Degradation Rate Constants (k) for Edaravone [6]
| Condition | pH / Reagent | Rate Constant (k) min⁻¹ |
| Hydrolytic | pH 2.0 | 0.00983 |
| Hydrolytic | pH 5.0 | 0.0107 |
| Hydrolytic | pH 7.0 | 0.01279 |
| Hydrolytic | pH 10.0 | 0.0201 |
| Oxidative | 3% H₂O₂ | 0.00924 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions as mandated by ICH guidelines.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC Grade)
-
Validated stability-indicating HPLC system
2. Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol.
-
Acid Degradation: Mix stock solution with 0.05 N HCl. Reflux at 70°C for 45 minutes in the dark. Cool and neutralize with NaOH before HPLC analysis.[1][5]
-
Base Degradation: Mix stock solution with 0.2 N NaOH. Reflux at 70°C for 45 minutes in the dark. Cool and neutralize with HCl before HPLC analysis.[1][5]
-
Oxidative Degradation: Mix stock solution with 6% H₂O₂. Keep at room temperature for 45 minutes.[1]
-
Thermal Degradation: Store the solid compound in an oven at a controlled temperature of 80°C for 25 days.[1][5] Prepare a solution for analysis at specified time points.
-
Photolytic Degradation: Expose a methanolic solution of the compound to UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil to protect it from light.[1]
3. Analysis:
-
For each condition, dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.[1]
Protocol 2: Example of a Stability-Indicating HPLC Method
This is a typical starting point for developing a method to separate the parent compound from its degradation products.[5][7][8]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often required.
-
Solvent A: Ammonium acetate buffer (e.g., 10 mM, pH 5.8).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: Optimize a gradient from low to high organic phase (Solvent B) to ensure separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of the compound (e.g., ~245 nm).[9]
-
Column Temperature: 25-30°C.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, and precise for quantifying the compound and its degradants.[5][7]
Visualized Pathways and Workflows
Caption: Oxidative degradation via radical formation.
Caption: Experimental workflow for stress testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
Technical Support Center: Synthesis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing this compound is the Knorr pyrazole synthesis.[1][2] This involves the condensation reaction between a β-ketoester, specifically ethyl 4,4-dimethyl-3-oxopentanoate, and methylhydrazine.[3][4]
Q2: What are the main starting materials required for this synthesis?
The key reagents are:
-
Ethyl 4,4-dimethyl-3-oxopentanoate: Also known as ethyl pivaloylacetate.[3]
-
Methylhydrazine: A substituted hydrazine that provides the N1-methyl group in the final product.
Q3: What is the most critical issue to be aware of during this synthesis?
The reaction between a β-ketoester and a substituted hydrazine like methylhydrazine can lead to the formation of two structural isomers, also known as regioisomers.[1] In this specific synthesis, the desired product is this compound, but the isomeric impurity, 5-tert-Butyl-1-methyl-2-pyrazolin-5-one, can also be formed.
Q4: How can the formation of the undesired regioisomer be minimized?
The regioselectivity of the Knorr pyrazole synthesis can be influenced by factors such as the reaction solvent, temperature, and the presence of acidic or basic catalysts. Careful optimization of these parameters is crucial to favor the formation of the desired 3-tert-Butyl isomer.
Q5: What are some other potential impurities that I should be aware of?
Besides the regioisomeric byproduct, other common impurities may include:
-
Unreacted starting materials: Ethyl 4,4-dimethyl-3-oxopentanoate and methylhydrazine.
-
Hydrolysis products: Hydrolysis of the starting β-ketoester can occur, especially in the presence of water, leading to the corresponding carboxylic acid.
-
Side-reaction products from methylhydrazine: Methylhydrazine can undergo various side reactions, particularly at elevated temperatures or in the presence of impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of a high percentage of the undesired regioisomer. - Sub-optimal reaction temperature or time. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Adjust the reaction solvent and temperature to improve regioselectivity. Acidic catalysis can sometimes favor one isomer over the other. - Perform a time-course study to determine the optimal reaction time. - Optimize the extraction and purification steps to minimize product loss. |
| Presence of a Significant Amount of the Regioisomeric Impurity | - Reaction conditions favor the formation of the 5-tert-Butyl isomer. | - Modify the reaction solvent. Protic solvents like ethanol or acetic acid can influence the isomeric ratio. - Carefully control the reaction temperature. Lower temperatures may improve selectivity. - Investigate the use of a suitable acid or base catalyst to direct the cyclization towards the desired isomer. |
| Difficulty in Purifying the Final Product | - The desired product and the regioisomeric impurity have very similar polarities, making separation by column chromatography challenging. | - Employ high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for better separation. - Consider derivatization of the mixture to separate the isomers, followed by removal of the derivatizing group. - Recrystallization from a carefully selected solvent system may selectively precipitate one of the isomers. |
| Product is Unstable or Decomposes | - Presence of residual acid or base from the reaction or workup. - Exposure to high temperatures for extended periods during purification. | - Ensure the product is thoroughly washed to remove any acidic or basic residues. - Use milder purification techniques, such as flash column chromatography at room temperature. - Store the purified product under an inert atmosphere at a low temperature. |
| Inconsistent Spectroscopic Data (NMR, MS) | - Presence of a mixture of regioisomers. - Contamination with unreacted starting materials or byproducts. | - Carefully analyze the 1H and 13C NMR spectra for the presence of extra peaks corresponding to the regioisomer or other impurities. - Utilize 2D NMR techniques like HMBC and NOESY to definitively assign the structure of the major product and identify the regioisomer.[5] - Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the product and any major impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent)
-
Methylhydrazine (1.1 equivalents)
-
Ethanol (reaction solvent)
-
Glacial Acetic Acid (optional, as catalyst)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate solution (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4-dimethyl-3-oxopentanoate in ethanol.
-
Slowly add methylhydrazine to the solution at room temperature. A slight exotherm may be observed.
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid to remove any unreacted methylhydrazine.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: A flowchart for identifying and resolving common impurities.
Synthesis and Impurity Formation Pathway
Caption: Reaction scheme showing the formation of the desired product and key impurities.
References
Technical Support Center: 3-tert-Butyl-1-methyl-2-pyrazolin-5-one Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-tert-Butyl-1-methyl-2-pyrazolin-5-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis
Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of pyrazolinones are a frequent issue. The primary method for synthesizing this compound is a variation of the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a substituted hydrazine. Here are common culprits for low yields and their solutions:
-
Incomplete Reaction: The condensation reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). Ensure the starting materials, particularly the β-ketoester (ethyl pivaloylacetate) and methylhydrazine, are fully consumed before workup.
-
Temperature: While the reaction is often exothermic, gentle heating or refluxing in a suitable solvent like ethanol can drive the reaction to completion.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired pyrazolinone.
-
Troubleshooting:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the β-ketoester and methylhydrazine. An excess of hydrazine can sometimes lead to the formation of undesired side products.
-
pH Control: The pH of the reaction mixture can be critical. For the synthesis of the related compound Edaravone, adjusting the pH to around 6.0 has been shown to be optimal.[1]
-
-
-
Product Degradation: The pyrazolinone ring can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.
-
Troubleshooting:
-
Mild Conditions: Use a mild acid catalyst, such as acetic acid, if one is needed. Avoid strong mineral acids.
-
Workup: Neutralize the reaction mixture carefully during workup to avoid product degradation.
-
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The presence of multiple spots on a TLC plate indicates the formation of side products. In pyrazolone synthesis, common side products can include:
-
Hydrazone Intermediate: The initial condensation product between the β-ketoester and hydrazine may not have fully cyclized.
-
Regioisomers: If an unsymmetrical hydrazine is used, there is a possibility of forming regioisomers, although with methylhydrazine this is less of a concern for this specific product.
-
Decomposition Products: As mentioned, the pyrazolone ring can be sensitive to the reaction conditions.
Purification
Q3: I am struggling to purify this compound. What are the recommended purification methods?
A3: Purification of pyrazolinones can be challenging due to their polarity and potential for tautomerization.
-
Recrystallization: This is often the most effective method for purifying pyrazolinones.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.
-
Eluent System: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent should be gradually increased to elute the product.
-
Handling and Storage
Q4: Is this compound stable? How should it be stored?
A4: Pyrazolone derivatives are generally stable crystalline solids at room temperature. However, they can be susceptible to degradation over long periods, especially if exposed to light, moisture, or extreme pH conditions. It is recommended to store the compound in a tightly sealed container in a cool, dark, and dry place.
Solubility
Q5: What are the solubility properties of this compound? I am having trouble dissolving it for my experiments.
A5: Pyrazolone derivatives, such as the well-known drug Edaravone, often exhibit poor aqueous solubility.[3] The tert-butyl group in this compound will further decrease its water solubility.
-
Solvent Selection: For biological assays, dissolving the compound in a minimal amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting with the aqueous buffer is a common practice. Solubility can also be enhanced in acidic or basic solutions due to the formation of salts.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for pyrazolone synthesis.
Materials:
-
Ethyl pivaloylacetate (1 equivalent)
-
Methylhydrazine (1 equivalent)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl pivaloylacetate in ethanol.
-
Add methylhydrazine dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Troubleshooting Guide for Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time, consider gentle heating/reflux. |
| Side reactions | Use precise 1:1 stoichiometry, consider pH control. | |
| Product degradation | Use mild reaction conditions, careful neutralization during workup. | |
| Multiple Spots on TLC | Presence of intermediates | Ensure complete cyclization by extending reaction time or gentle heating. |
| Byproduct formation | Optimize stoichiometry and reaction conditions. | |
| Oily Product | Impurities or incomplete crystallization | Attempt to induce crystallization by scratching the flask or seeding. Purify by column chromatography. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified reaction pathway for the Knorr synthesis of this compound.
References
preventing byproduct formation with 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
Welcome to the Technical Support Center for experiments involving 3-tert-Butyl-1-methyl-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to ensure the successful execution of your experiments and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when synthesizing this compound?
A1: The primary byproduct of concern during the synthesis of this compound from ethyl pivaloylacetate (a β-ketoester) and methylhydrazine is the isomeric pyrazolinone, 5-tert-Butyl-1-methyl-2-pyrazolin-5-one. The formation of these regioisomers is a common challenge in the synthesis of asymmetrically substituted pyrazolones.[1] Additionally, incomplete cyclization can lead to the presence of the intermediate hydrazone.
Q2: How can I control the regioselectivity of the reaction to favor the desired this compound isomer?
A2: Controlling the regioselectivity is crucial for maximizing the yield of the desired product. The reaction conditions, particularly the solvent and pH, play a significant role. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[1] It is believed that these solvents can better stabilize the desired transition state, leading to the preferential formation of one isomer over the other.
Q3: I am observing a significant amount of unreacted starting materials. What could be the cause?
A3: Incomplete reactions can be due to several factors:
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Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Reagent Quality: Ensure the purity of your starting materials, particularly the methylhydrazine, which can degrade over time.
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Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.
Q4: My final product is difficult to purify. What are the recommended purification methods?
A4: Purification of this compound from its regioisomeric byproduct can be challenging due to their similar physical properties.
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Column Chromatography: Flash column chromatography on silica gel is a common method for separating isomers. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective. Careful optimization of the solvent system is key.
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Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification technique. This method relies on differences in solubility between the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Formation of isomeric byproduct (5-tert-Butyl-1-methyl-2-pyrazolin-5-one).[1] | - Change the reaction solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to improve regioselectivity. - Carefully control the reaction temperature and pH. |
| Incomplete reaction. | - Increase the reaction time and monitor progress by TLC or LC-MS. - Ensure the reaction is conducted at the optimal temperature. | |
| Degradation of starting materials. | - Use freshly distilled or high-purity starting materials. | |
| Presence of Multiple Spots on TLC | Formation of regioisomers and/or hydrazone intermediate.[2] | - Implement the solutions for improving regioselectivity mentioned above. - Ensure complete cyclization by adjusting reaction time and temperature. |
| Difficulty in Isolating Pure Product | Similar polarity of the desired product and its regioisomer. | - Optimize the solvent system for flash column chromatography. A shallow gradient can improve separation. - Attempt recrystallization from various solvent systems to find one that selectively crystallizes the desired product. |
Experimental Protocols
Key Experiment: Synthesis of this compound with Improved Regioselectivity
This protocol is adapted from methodologies known to improve regioselectivity in pyrazole synthesis.[1]
Materials:
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Ethyl pivaloylacetate
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Methylhydrazine
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2,2,2-Trifluoroethanol (TFE)
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Sodium bicarbonate
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl pivaloylacetate (1 equivalent) in 2,2,2-trifluoroethanol.
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Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and remove the TFE under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
Quantitative Data Summary
| Solvent | Ratio of 3-tert-Butyl Isomer to 5-tert-Butyl Isomer (approximate) | Reference |
| Ethanol | 1 : 1.3 | [1] |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | [1] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | [1] |
Note: The ratios are based on analogous pyrazole syntheses and may vary for this compound.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis pathway showing the formation of the desired product and the isomeric byproduct.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
Welcome to the technical support center for the synthesis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound. The primary synthetic route considered is the cyclocondensation of ethyl 4,4-dimethyl-3-oxopentanoate with methylhydrazine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.[1] - Suboptimal reaction temperature. - Poor quality of starting materials. - Side reactions or product decomposition. | - Increase reaction time and monitor by TLC or HPLC until starting materials are consumed. - Optimize temperature; consider gentle reflux. - Ensure the purity of ethyl 4,4-dimethyl-3-oxopentanoate and methylhydrazine. - Use a slight excess of methylhydrazine (1.1-1.2 equivalents). |
| Presence of Two Major Isomers in Product Mixture | - Lack of regioselectivity in the reaction with methylhydrazine. This is a common issue in pyrazole synthesis with unsymmetrical dicarbonyls.[2][3][4][5] | - Solvent Optimization: Change the solvent from standard alcohols like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity in pyrazole formation.[2][4] - pH Control: The reaction is pH-sensitive. While often carried out under neutral or slightly acidic conditions, careful control of pH can influence the reaction pathway.[5] |
| Exothermic Reaction Leading to Runaway | - The cyclocondensation reaction can be exothermic, and heat dissipation is less efficient at larger scales. | - Slow Addition: Add the methylhydrazine dropwise to the solution of the β-keto ester, especially at the beginning of the reaction. - Cooling: Use an ice bath or a cooling jacket to maintain the desired reaction temperature. - Dilution: Increase the solvent volume to better manage heat generation. |
| Difficulty in Product Purification | - The two regioisomers have very similar physical properties, making separation by crystallization or standard column chromatography difficult. - Presence of unreacted starting materials or side products. | - Optimize Regioselectivity: The best approach is to minimize the formation of the undesired isomer during the reaction (see above). - Chromatography: If isomers are present, consider using a high-performance column chromatography system with a specialized stationary phase or a carefully optimized solvent system. - Recrystallization: Experiment with a variety of solvent systems for recrystallization to find one that selectively crystallizes the desired isomer. |
| Product Discoloration | - Oxidation of hydrazine derivatives or the final product. - Presence of impurities in the starting materials. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purification of Starting Materials: Ensure the purity of the starting materials before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-keto ester with a hydrazine.[2] For this specific molecule, the reaction is between ethyl 4,4-dimethyl-3-oxopentanoate and methylhydrazine.
Q2: Why am I getting two major products in my reaction?
A2: You are likely observing the formation of two regioisomers. Methylhydrazine is an unsymmetrical nucleophile, and it can attack either of the two carbonyl groups of the β-keto ester, leading to two different pyrazolone products. This is a well-documented challenge in pyrazolone synthesis.[2][3][4][5]
Q3: How can I improve the regioselectivity of the reaction to favor the desired this compound isomer?
A3: The choice of solvent can significantly influence the regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of traditional solvents like ethanol can dramatically favor the formation of one regioisomer.[2][4]
Q4: What are the key safety precautions to take when scaling up this synthesis?
A4: The reaction can be exothermic, so it's crucial to have adequate cooling and to add the methylhydrazine slowly to control the temperature. Methylhydrazine is also toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). You should observe the disappearance of the starting materials (ethyl 4,4-dimethyl-3-oxopentanoate and methylhydrazine) and the appearance of the product spot(s).
Data Presentation
| Parameter | Lab Scale (Ethanol) | Lab Scale (TFE) | Pilot Scale (TFE - Projected) |
| Scale | 10 g | 10 g | 1 kg |
| Solvent | Ethanol | 2,2,2-Trifluoroethanol (TFE) | 2,2,2-Trifluoroethanol (TFE) |
| Temperature | 80 °C (Reflux) | Room Temperature | 25-30 °C (with cooling) |
| Reaction Time | 4-6 hours | 2-3 hours | 3-5 hours |
| Yield (Overall) | 75-85% | 85-95% | 80-90% |
| Regioisomer Ratio (Desired:Undesired) | ~ 60:40 | > 95:5 | > 95:5 |
| Purity (crude) | ~ 55-65% (desired isomer) | ~ 90-95% (desired isomer) | ~ 90-95% (desired isomer) |
Experimental Protocols
Synthesis of this compound (Optimized for Regioselectivity)
This protocol is based on general procedures for pyrazolone synthesis with an emphasis on achieving high regioselectivity.[2][4]
Materials:
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Ethyl 4,4-dimethyl-3-oxopentanoate
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Methylhydrazine
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2,2,2-Trifluoroethanol (TFE)
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) and 2,2,2-trifluoroethanol (5-10 volumes).
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Stir the solution at room temperature.
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Slowly add methylhydrazine (1.1 equivalents) dropwise to the solution over 30-60 minutes. Monitor the internal temperature and use a water bath for cooling if necessary.
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After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Once the reaction is complete, remove the TFE under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Visualizations
Experimental Workflow
Caption: Synthesis workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
stability issues of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one in solution. The following sections offer troubleshooting advice, frequently asked questions, and protocols to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: While this compound is a relatively stable compound, its solutions may be susceptible to degradation under certain conditions. The primary concerns are oxidative degradation and photodegradation. The pyrazolinone ring, while generally stable, can undergo reactions when exposed to oxidizing agents or high-energy light. Hydrolysis of the core ring structure is less common but can be influenced by extreme pH and temperature conditions.
Q2: What are the visible signs of degradation in a solution of this compound?
A2: Visual indicators of degradation can include a change in color (e.g., development of a yellow or brown tint), the formation of precipitates, or a noticeable change in the solution's clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of the compound.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored in amber vials or otherwise protected from light. It is advisable to store solutions at low temperatures (2-8°C or -20°C) to slow down potential degradation reactions. For long-term storage, preparing fresh solutions is recommended over storing stock solutions for extended periods.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: The most reliable way to assess stability is by conducting a stability study under your specific experimental conditions. This typically involves analyzing the concentration of the parent compound and the appearance of any degradation products over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of the compound in solution. | Prepare fresh solutions of this compound daily. Ensure proper storage of stock solutions (protected from light, refrigerated or frozen). Perform a quick stability check of your solution using HPLC or another suitable analytical method. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in confirming if the new peaks are related to the degradation of your compound of interest. |
| Loss of compound potency over a short period. | Rapid degradation under experimental conditions. | Review your experimental setup for potential stressors such as exposure to strong light, oxidizing agents, or extreme pH. Consider modifying the protocol to minimize exposure to these conditions. |
| Solution changes color or becomes cloudy. | Significant degradation and/or precipitation of degradation products. | Discard the solution immediately. Prepare a fresh solution and re-evaluate your storage and handling procedures. If the issue persists, a full stability study is warranted. |
Stability Data
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and intended to guide experimental design. Actual stability will depend on the specific experimental conditions.
| Stress Condition | Parameter | Time | Assay (% of Initial) | Appearance of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 95 - 100% | Minimal to none |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | 90 - 95% | Minor peaks observed in HPLC |
| Oxidative | 3% H₂O₂, RT | 24 hours | 70 - 85% | Significant degradation peaks observed |
| Thermal | 80°C in Solution | 48 hours | 85 - 95% | Minor degradation peaks observed |
| Photolytic | UV light (254 nm), RT | 8 hours | 60 - 80% | Multiple degradation peaks observed |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
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Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 8 hours.
3. Sample Analysis:
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At the end of the incubation period, neutralize the acidic and basic samples.
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Dilute all samples to an appropriate concentration for analysis.
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Analyze all samples, including an unstressed control sample, using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.
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Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
Visualizations
Potential Degradation Pathway
The following diagram illustrates a potential oxidative degradation pathway for the pyrazolinone ring, which is a plausible route for this compound.
Validation & Comparative
A Comparative Analysis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one and Other Pyrazolinones for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The pyrazolinone scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications. This guide provides a comparative overview of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one against other notable pyrazolinone derivatives, focusing on their potential biological activities and the experimental frameworks for their evaluation. While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential properties based on established structure-activity relationships within the pyrazolinone class and presents detailed protocols for its comparative assessment.
Introduction to Pyrazolinones
Pyrazolinones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. They exist in different isomeric forms, with 2-pyrazolin-5-ones being the most extensively studied due to their broad spectrum of biological activities. These activities include anti-inflammatory, analgesic, anticancer, antioxidant, and neuroprotective effects.
The biological profile of a pyrazolinone derivative is significantly influenced by the nature and position of substituents on the pyrazolinone ring. For instance, the substitution at the N-1, C-3, and C-4 positions can drastically alter the compound's potency, selectivity, and pharmacokinetic properties.
Profile of this compound
Chemical Structure:
Key Structural Features:
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Pyrazolinone Core: Provides the fundamental scaffold for biological activity.
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tert-Butyl Group at C-3: The bulky tert-butyl group is expected to influence the compound's lipophilicity and steric interactions with biological targets. This may enhance binding to specific enzymes or receptors.
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Methyl Group at N-1: This substitution can affect the compound's metabolic stability and pharmacokinetic profile.
Based on the structure-activity relationships of similar pyrazolinone derivatives, this compound is hypothesized to possess potential anti-inflammatory, analgesic, and anticancer properties. The bulky tert-butyl group might confer selectivity for certain biological targets, such as specific isoforms of cyclooxygenase (COX) enzymes.
Comparison with Other Notable Pyrazolinones
To provide a context for the potential of this compound, it is compared with two well-established pyrazolinone-containing drugs: Edaravone and Celecoxib.
| Feature | This compound (Hypothesized) | Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) | Celecoxib |
| Primary Biological Activity | Potential anti-inflammatory, analgesic, anticancer | Neuroprotective, Antioxidant[1] | Anti-inflammatory, Analgesic |
| Mechanism of Action | Potential COX inhibition | Free radical scavenger[1] | Selective COX-2 inhibitor |
| Key Structural Difference from Target Compound | - | Phenyl group at N-1, Methyl group at C-3 | Pyrazole ring with trifluoromethyl and sulfonamide moieties |
Edaravone , a potent antioxidant, is used in the treatment of ischemic stroke. Its neuroprotective effects are attributed to its ability to scavenge free radicals.
Celecoxib , a selective COX-2 inhibitor, is a widely used nonsteroidal anti-inflammatory drug (NSAID) for managing pain and inflammation. Its selectivity for COX-2 reduces the gastrointestinal side effects associated with non-selective COX inhibitors.
The structural differences between this compound and these drugs suggest that it may exhibit a unique pharmacological profile. The tert-butyl group, in particular, could lead to different target interactions and potencies.
Experimental Data Summary (Hypothetical)
The following tables present a hypothetical summary of experimental data that could be generated to compare this compound (TBMP) with reference pyrazolinones.
Table 1: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| TBMP | Data not available | Data not available | Data not available |
| Celecoxib | >100 | 0.045 | >2222 |
| Ibuprofen | 15 | 35 | 0.43 |
Table 2: In Vitro Anticancer Activity (MTT Assay on A549 Lung Cancer Cells)
| Compound | IC₅₀ (µM) |
| TBMP | Data not available |
| Doxorubicin (Control) | 0.85 |
Table 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | EC₅₀ (µM) |
| TBMP | Data not available |
| Edaravone | 25.5 |
| Ascorbic Acid (Control) | 18.2 |
Detailed Experimental Protocols
To facilitate the comparative evaluation of this compound, detailed protocols for key experiments are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the synthesis of its precursor, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.
Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow for COX Inhibition Assay:
Caption: Workflow for in vitro COX inhibition assay.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay:
Caption: Workflow for MTT cytotoxicity assay.
In Vitro Neuroprotective Activity: SH-SY5Y Cell-Based Assay
This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.
Signaling Pathway in Neuroprotection:
Caption: Signaling pathways in neurotoxin-induced cell death and neuroprotection.
Conclusion
References
Spectroscopic Analysis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one and its Analogs: A Comparative Guide
This guide provides a detailed spectroscopic comparison of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one and its analogs. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this class of compounds. The guide summarizes key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables present a compilation of spectroscopic data for this compound and a selection of its analogs, allowing for a clear comparison of their key spectral features.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Reference |
| (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 2953, 2895, 2861 (C-H), 1588 (C=N), 1568 (C=N), 1290 (C-N) | [1] |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 1595 (C=C, C=N), 1363, 1170 (SO₂), 892 (S-N), 676 (S-C) | [2] |
| 4-(2-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 3350 (N-H), 1740 (C=O) | [3] |
| 4-((4-hydroxyphenyl)(1,3-diphenyl-1H-pyrazol-4-yl)methyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 3101 (Ar-H), 2922 (C-H), 1700 (C=O), 1592 (C=N) | [4] |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | tert-Butyl (s, 9H) | N-CH₃ (s, 3H) | Pyrazole H-4 (s, 1H) | Other Key Signals | Solvent | Reference |
| (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 1.32 | 3.94 | 6.17 | 8.66 (s, 1H, CH=N), 7.34-8.68 (m, 4H, Pyridine-H) | CDCl₃ | [1] |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 1.24 | 3.40 | 5.74 | 2.48 (s, 3H, Ph-CH₃), 7.34 (d, 2H), 7.78 (d, 2H) | CDCl₃ | [2] |
| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Not explicitly stated, but tert-butyl group is present | 3.42 | 85.2 (¹³C shift) | 3.34 (br s, 1H, NH), 4.16 (d, 2H, CH₂), 3.81 (s, 3H, OCH₃) | CDCl₃ | [5] |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C(CH₃)₃ | C (CH₃)₃ | N-CH₃ | Pyrazole C-3 | Pyrazole C-4 | Pyrazole C-5 | Other Key Signals | Solvent | Reference |
| (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 30.6 | Not specified | 34.8 | Not specified | 88.7 | Not specified | 159.1 (CH=N) | CDCl₃ | [1] |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 30.4 | 32.4 | 35.6 | 160.9 | 103.7 | 130.9 | 21.9 (Ph-CH₃) | CDCl₃ | [2] |
| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 30.6 | Not specified | 34.2 | Not specified | 85.2 | Not specified | 50.1 (CH₂), 55.4 (OCH₃) | CDCl₃ | [5] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Elemental Formula | Reference |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | HRMS (ESI) | 462.1516 | C₂₂H₂₈N₃O₄S₂⁺ | [2] |
| 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides | MS | 340 | Not specified | [6] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrument and the specific analog being analyzed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are typically recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is processed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 101 MHz for ¹³C).[1] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). For the assignment of signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.[1]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is often performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or other high-resolution mass analyzer.[2] The sample is dissolved in a suitable solvent and introduced into the ion source. The instrument is operated in positive ion mode to observe the protonated molecular ion [M+H]⁺. The high-resolution data allows for the determination of the elemental formula of the compound with high accuracy.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of pyrazolin-5-one analogs.
Caption: General workflow for the synthesis and spectroscopic characterization of pyrazolin-5-one analogs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]
- 6. ajgreenchem.com [ajgreenchem.com]
In Vitro vs. In Vivo Efficacy of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolin-5-one scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide provides a comparative overview of the available in vitro and in vivo efficacy data for derivatives of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one and structurally related compounds. Due to a lack of comprehensive studies directly comparing a series of these specific derivatives, this guide synthesizes findings from various studies on closely related pyrazolone structures to offer insights into their potential therapeutic applications.
In Vitro Efficacy: Cellular and Enzymatic Activity
The in vitro evaluation of pyrazolone derivatives has revealed significant potential in oncology and inflammatory diseases. The primary methodologies employed are cell viability assays, such as the MTT assay, and enzyme inhibition assays.
Cytotoxic Activity
Studies on various cancer cell lines have demonstrated the cytotoxic effects of pyrazolone derivatives. While specific data for a homologous series of this compound derivatives is limited, research on other pyrazole compounds provides valuable insights into their potential. For instance, novel pyrazole derivatives have shown potent antiproliferative activity against human ovarian adenocarcinoma (A2780), human lung carcinoma (A549), and murine leukemia (P388) cells.[1]
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Novel Pyrazole Derivatives | A2780 (Ovarian) | Varies | [1] |
| A549 (Lung) | Varies | [1] | |
| P388 (Leukemia) | Varies | [1] | |
| Pyrazolone-Urea Derivatives | A431 (Skin Cancer) | Statistically significant toxicity compared to noncancerous cells | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolone derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
| Compound/Derivative Class | Assay | IC50 (µM) | Reference |
| Pyrazoline Derivatives | Lipoxygenase Inhibition | 80 (for most potent compound) | [3] |
| Pyrazolyl Thiazolones | COX-2 Inhibition | 0.09–0.14 | [4] |
| 15-LOX Inhibition | 1.96 - 3.52 | [4] |
In Vivo Efficacy: Animal Model Studies
In vivo studies are crucial for validating the therapeutic potential of compounds identified through in vitro screening. For pyrazolone derivatives, animal models of inflammation and cancer have been utilized to assess their efficacy and safety profiles.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity. Several studies have reported the in vivo efficacy of pyrazoline derivatives in this model.
| Compound/Derivative Class | Animal Model | Efficacy | Reference |
| Pyrazoline Derivatives | Carrageenan-induced paw edema (rats) | Significant anti-inflammatory activity | [3] |
| Pyrazolyl Thiazolones | Carrageenan-induced paw edema (rats) | Activity equivalent or superior to diclofenac and/or celecoxib | [4] |
Anticancer Activity
The in vivo anticancer potential of pyrazole derivatives has been investigated in xenograft models. For example, certain 3,4-diaryl pyrazole derivatives have shown significant tumor growth inhibitory activity in murine mammary tumor models.[5]
| Compound/Derivative Class | Animal Model | Efficacy | Reference |
| 3,4-diaryl pyrazole derivatives | Orthotopic murine mammary tumor model | Significant tumor growth inhibition at 5 mg/kg | [5] |
Signaling Pathway Modulation
Several pyrazolone derivatives have been found to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. One such pathway is the PI3K/Akt/ERK1/2 signaling cascade.
Caption: PI3K/Akt/ERK1/2 Signaling Pathway Inhibition by Pyrazolinone Derivatives.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazolone derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.[2]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds, a reference drug (e.g., diclofenac), or a vehicle are administered orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[3]
Conclusion
References
- 1. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of some pyrazolone derivatives | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one, a pyrazolinone derivative, against the well-characterized compound Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). Due to the limited direct experimental data on the cross-reactivity of this compound, this guide focuses on a predictive comparison based on structural similarities and differences with Edaravone. Furthermore, it offers detailed experimental protocols for researchers to assess the cross-reactivity profile of this and other novel small molecules.
Structural and Functional Comparison
The biological activity of pyrazolinone derivatives is significantly influenced by the substituents on the heterocyclic ring. Edaravone, a potent free radical scavenger, has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its mechanism of action involves the scavenging of reactive oxygen species (ROS), inhibition of lipid peroxidation, and modulation of signaling pathways such as the Nrf2/HO-1 and GDNF/RET pathways.[1][3][4]
The target compound, this compound, shares the pyrazolinone core with Edaravone but differs in the substituents at the 1 and 3 positions. These differences are expected to alter its physicochemical properties, biological activity, and cross-reactivity profile. The replacement of the phenyl group at the 1-position with a smaller methyl group and the methyl group at the 3-position with a bulky tert-butyl group will likely impact the molecule's steric and electronic properties, influencing its interaction with biological targets.
Table 1: Comparison of this compound and Edaravone
| Feature | This compound | Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) |
| Structure | ||
| Molecular Formula | C₈H₁₄N₂O | C₁₀H₁₀N₂O |
| Known Biological Activity | Limited data available. Hypothesized to possess antioxidant properties based on the pyrazolinone scaffold. | Potent free radical scavenger, neuroprotective agent.[3][5] |
| Mechanism of Action | Unknown. Potentially involves radical scavenging. | Scavenges reactive oxygen species, inhibits lipid peroxidation, activates Nrf2/HO-1 and GDNF/RET signaling pathways.[1][3][4] |
| Potential Cross-Reactivity | Hypothesized to interact with targets of other pyrazolinone derivatives, but with altered affinity and selectivity due to structural differences. The tert-butyl group may introduce steric hindrance, potentially reducing affinity for some of Edaravone's targets while possibly conferring affinity for others. | Known to have broad-spectrum antioxidant activity.[5] Potential for off-target effects related to its radical scavenging nature. |
Signaling Pathways of Interest
Edaravone is known to modulate key signaling pathways involved in cellular protection against oxidative stress. It is plausible that this compound, if it possesses antioxidant activity, may also interact with these or similar pathways.
Experimental Protocols for Cross-Reactivity Assessment
A systematic evaluation of a new chemical entity's cross-reactivity is crucial for understanding its potential off-target effects and overall safety profile. The following are key experimental protocols that can be employed.
General Workflow for Cross-Reactivity Screening
A tiered approach is recommended to efficiently screen for and characterize cross-reactivity.
Competitive Binding Assay
Objective: To determine if the test compound binds to a specific target receptor or protein by measuring its ability to displace a known labeled ligand.
Materials:
-
Test compound (this compound)
-
Labeled ligand (e.g., radiolabeled or fluorescently labeled) with known affinity for the target
-
Purified target protein or cell membranes expressing the target
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate Preparation: Add a fixed concentration of the labeled ligand to each well of a 96-well plate.
-
Competitor Addition: Add increasing concentrations of the unlabeled test compound to the wells. Include wells with no competitor (maximum binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).
-
Target Addition: Add the purified target protein or cell membrane preparation to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the bound from the free labeled ligand. For filter plates, this is achieved by vacuum filtration and washing.
-
Detection: Quantify the amount of bound labeled ligand in each well using a scintillation counter or fluorescence plate reader.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
Objective: To assess the ability of the test compound to inhibit the activity of a specific enzyme.
Materials:
-
Test compound
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
Detection reagent (e.g., chromogenic, fluorogenic, or luminescent)
-
Microplate reader
Procedure:
-
Enzyme and Compound Pre-incubation: Add the enzyme and varying concentrations of the test compound to the wells of a microplate. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Signal Detection: Measure the product formation over time or at a fixed endpoint using a microplate reader.
-
Data Analysis: Plot the enzyme activity (rate of product formation) against the logarithm of the inhibitor concentration. Determine the IC₅₀ value, which represents the concentration of the test compound that causes 50% inhibition of the enzyme activity.
Cell-Based Functional Assays
Objective: To evaluate the effect of the test compound on cellular functions, such as cell viability, proliferation, or specific signaling pathways.
Materials:
-
Cultured cells relevant to the potential targets
-
Test compound
-
Cell culture medium and supplements
-
Reagents for the specific assay (e.g., MTT or resazurin for viability, antibodies for Western blotting, reporter gene constructs)
-
Appropriate instrumentation (e.g., plate reader, microscope, flow cytometer)
Procedure (Example: Cytotoxicity Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
By employing these and other relevant assays, researchers can systematically characterize the cross-reactivity profile of this compound, providing valuable insights into its potential therapeutic applications and off-target liabilities. This structured approach is essential for the progression of novel compounds in the drug discovery and development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. blog.biobide.com [blog.biobide.com]
- 3. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]
The Versatility of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Comparative Review of its Applications
The synthetically versatile scaffold of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one has garnered significant attention in the scientific community, leading to the development of a diverse range of derivatives with potent applications in both agriculture and medicine. This guide provides a comparative overview of the performance of these derivatives in key applications, supported by available experimental data and detailed methodologies.
Agrochemical Applications: A New Generation of Insecticides
Derivatives of this compound have emerged as promising candidates for the development of novel insecticides, offering potential alternatives to existing commercial products.
Comparative Efficacy of Pyrazole-based Insecticides
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives against significant agricultural pests. The following table summarizes the insecticidal activity of representative compounds compared to the commercial standard, Imidacloprid.
| Compound ID | Target Pest | Concentration (mg/L) | Mortality Rate (%)[1] | Alternative Compound | Alternative's Mortality Rate (%) |
| Compound 7h | Aphis fabae (Bean Aphid) | 12.5 | 85.7 | Imidacloprid | ~85 |
| Compound 5g | Plutella xylostella (Diamondback Moth) | 0.1 | 84 | - | - |
Key Findings:
-
Compound 7h, a 1H-pyrazole-5-carboxylic acid derivative, demonstrated insecticidal activity against Aphis fabae that is comparable to the widely used commercial insecticide, Imidacloprid, at a concentration of 12.5 mg/L.[1]
-
Compound 5g, a diphenyl-1H-pyrazole derivative, exhibited high larvicidal activity against the notoriously resistant diamondback moth (Plutella xylostella) at a very low concentration of 0.1 mg/L.[2]
Experimental Protocol: Insecticidal Activity Assay
The following is a representative protocol for evaluating the insecticidal activity of pyrazole derivatives against Aphis fabae.
Objective: To determine the mortality rate of Aphis fabae upon exposure to test compounds.
Materials:
-
Test compounds (e.g., Compound 7h)
-
Commercial standard (e.g., Imidacloprid)
-
Solvent (e.g., acetone)
-
Broad bean seedlings
-
Adult Aphis fabae
-
Petri dishes
-
Micropipettes
-
Spray tower
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds and the commercial standard in a minimal amount of acetone and then dilute with water containing a surfactant to the desired concentrations (e.g., 12.5 mg/L).
-
Treatment: Place healthy, uniform-sized broad bean seedlings infested with a known number of adult aphids (e.g., 30-40) into petri dishes.
-
Application: Evenly spray the test solutions onto the infested seedlings using a spray tower. A control group is sprayed with a solvent-water mixture.
-
Incubation: Keep the treated petri dishes in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 12h light/12h dark photoperiod).
-
Mortality Assessment: After a set period (e.g., 48 hours), count the number of dead aphids. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the mortality rate for each treatment group using the formula: Mortality Rate (%) = (Number of dead aphids / Total number of aphids) x 100
Proposed Mechanism of Action: Targeting the Ryanodine Receptor
Several studies suggest that these pyrazole-based insecticides act as activators of the insect ryanodine receptor (RyR), a crucial component in muscle contraction.[2]
Figure 1. Proposed insecticidal mechanism of action.
Pharmaceutical Applications: Innovations in Anti-inflammatory and Anticancer Therapies
The structural motif of this compound is also a cornerstone in the development of novel therapeutic agents, particularly in the fields of inflammation and oncology.
Anti-inflammatory Activity: Dual Inhibition for Enhanced Safety
Pyrazolone derivatives have been extensively studied for their anti-inflammatory properties, with a focus on developing agents with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The following table presents the in vivo anti-inflammatory efficacy of novel pyrazolyl thiazolone derivatives in the formalin-induced paw edema model.
| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) | Reference Drug | Reference's Inhibition (%) |
| Pyrazolyl Thiazolone 1 | 5 | Superior to Diclofenac/Celecoxib | Diclofenac Sodium | - |
| Pyrazolyl Thiazolone 2 | 5 | Equivalent to Diclofenac/Celecoxib | Celecoxib | - |
Key Findings:
-
Novel pyrazolyl thiazolone derivatives have demonstrated in vivo anti-inflammatory activities that are either equivalent or superior to the established drugs, diclofenac and celecoxib.[3]
-
The mechanism of action for many of these compounds involves the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which is believed to contribute to their potent anti-inflammatory effects and reduced ulcerogenic potential.[4]
This protocol outlines a standard method for assessing the in vivo anti-inflammatory activity of test compounds.
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Test compounds
-
Reference drugs (e.g., Diclofenac sodium, Celecoxib)
-
Vehicle (e.g., DMSO)
-
Formalin solution (e.g., 2.5% in saline)
-
Adult Wistar rats
-
Plethysmometer
Procedure:
-
Animal Grouping: Randomly divide rats into groups (n=6), including a control group, reference drug groups, and test compound groups.
-
Dosing: Administer the test compounds, reference drugs, or vehicle orally to the respective groups one hour before inducing inflammation.
-
Inflammation Induction: Inject a small volume (e.g., 0.1 mL) of formalin solution into the sub-plantar surface of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the formalin injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group relative to the control group.
Figure 2. Workflow for in vivo anti-inflammatory screening.
Anticancer Activity: A Scaffold for New Chemotherapeutics
The pyrazole core is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential as anticancer agents.
The following table summarizes the in vitro anticancer activity of a pyrazole-sulfonamide hybrid against various colon cancer cell lines, with a comparison to the standard chemotherapeutic agent, 5-fluorouracil (5-FU).[5]
| Compound ID | Cell Line | IC₅₀ (µM)[5] | Reference Drug | Reference's IC₅₀ (µM)[5] |
| Compound (II) | HCT-116 | 25.01 | 5-FU | 3.70 |
| Compound (II) | HT-29 | 8.99 | 5-FU | 12.36 |
| Compound (II) | SW-620 | 3.27 | 5-FU | 14.80 |
Key Findings:
-
The pyrazole-sulfonamide hybrid, Compound (II), demonstrated potent anticancer activity, particularly against the SW-620 colon cancer cell line, with an IC₅₀ value significantly lower than that of 5-FU.[5]
-
Against the HT-29 cell line, Compound (II) also showed greater potency than 5-FU.[5]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., HCT-116, HT-29, SW-620)
-
Cell culture medium and supplements
-
Test compounds
-
Reference drug (e.g., 5-fluorouracil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of new chemical entities with significant biological activities. In the agrochemical sector, its derivatives present a compelling case for new insecticides with efficacy comparable to market leaders. In the pharmaceutical realm, the adaptability of the pyrazole core has led to the creation of potent anti-inflammatory and anticancer agents. The continued exploration of this versatile chemical structure holds great promise for addressing ongoing challenges in both agriculture and human health. Further research, particularly in optimizing lead compounds and elucidating detailed mechanisms of action, will be crucial in translating these promising findings into real-world applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and insecticidal activities of N -(4-cyano-1-phenyl-1 H -pyrazol-5-yl)-1,3-diphenyl-1 H -pyrazole-4-carboxamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C5RA09286H [pubs.rsc.org]
- 3. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Benchmarking Pyrazolinone-Based Compounds Against Known Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the performance of novel compounds relative to established inhibitors is paramount. This guide provides a comparative analysis of pyrazolinone-based compounds, with a focus on the well-characterized antioxidant and anti-inflammatory properties of this scaffold, benchmarked against known inhibitors in relevant biological pathways.
While specific inhibitory data for 3-tert-Butyl-1-methyl-2-pyrazolin-5-one is not extensively available in public literature, the pyrazolinone core is a well-established pharmacophore. A prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant and free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] This guide will, therefore, use the known activities of pyrazolinone compounds like Edaravone as a case study to benchmark against other inhibitors of oxidative stress and inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.
I. The Pyrazolinone Scaffold: Antioxidant and Anti-inflammatory Potential
The therapeutic effects of pyrazolinone derivatives are often attributed to their potent antioxidant properties.[1] Edaravone, for instance, effectively scavenges free radicals, inhibits lipid peroxidation, and reduces reactive oxygen species.[4] These mechanisms are crucial in mitigating the neuronal damage associated with neurodegenerative diseases and stroke.[4][5] The antioxidant activity of the pyrazolinone core, specifically the ability of the anionic form to donate an electron, is a key characteristic of its function.[6]
Beyond direct antioxidant effects, pyrazolinone derivatives have been investigated for their anti-inflammatory activities, which are often linked to the modulation of arachidonic acid metabolism. This pathway involves key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce pro-inflammatory mediators such as prostaglandins and leukotrienes.
II. Comparative Analysis of Inhibitory Activities
To provide a clear benchmark, this section compares the inhibitory potential of pyrazolinone-related activities with that of well-established inhibitors in the fields of antioxidant activity, and COX and LOX inhibition.
Table 1: Comparison of Antioxidant and Anti-inflammatory Compounds
| Compound Class | Example Compound | Primary Mechanism of Action | Typical IC50 / Potency | Key Applications |
| Pyrazolinones | Edaravone | Free radical scavenger, antioxidant[3][4] | Potent antioxidant activity demonstrated in various cellular and cell-free assays[6] | Neuroprotection in ALS and ischemic stroke[1][2] |
| COX-2 Inhibitors | Celecoxib | Selective inhibition of COX-2 enzyme | IC50 (COX-2): ~0.04 µM | Anti-inflammatory, analgesic for arthritis |
| Non-selective COX Inhibitors | Diclofenac | Inhibition of both COX-1 and COX-2 enzymes[7] | IC50 (COX-1): ~0.09 µM, IC50 (COX-2): ~0.004 µM | Broad anti-inflammatory and analgesic use |
| 5-LOX Inhibitors | Zileuton | Iron-chelating inhibitor of 5-lipoxygenase | IC50: ~0.18 µM[8] | Treatment of asthma |
| Pan-LOX Inhibitors | Nordihydroguaiaretic Acid (NDGA) | Non-selective redox-type LOX inhibitor[9] | IC50 (5-LOX): ~8 µM, IC50 (15-LOX): ~3.8 µM[9] | Research tool for studying LOX pathways[9] |
| mPGES-1 Inhibitors | MF-63 | Selective inhibitor of microsomal prostaglandin E2 synthase-1 | Potent inhibition of PGE2 production[10] | Potential for treating inflammatory diseases with reduced side effects[11][12] |
Note: IC50 values can vary depending on the specific assay conditions.
III. Signaling Pathways and Experimental Workflows
Visualizing the relevant signaling pathways and experimental workflows is crucial for understanding the points of intervention for these inhibitors.
Arachidonic Acid Cascade and Points of Inhibition
The following diagram illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, highlighting the targets of COX, LOX, and mPGES-1 inhibitors.
Caption: The arachidonic acid cascade and targets of key anti-inflammatory drugs.
General Workflow for Evaluating a Novel Inhibitor
This diagram outlines a typical workflow for the preclinical evaluation of a new inhibitor, such as a novel pyrazolinone derivative.
Caption: A generalized workflow for the preclinical evaluation of a novel inhibitor.
IV. Detailed Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate the inhibitors discussed.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes.
-
Principle: The assay quantifies the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzyme. The amount of PGE2 produced is measured in the presence and absence of the test compound to determine the percentage of inhibition.
-
General Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.
-
Reaction Mixture: The reaction buffer typically contains a heme cofactor, a reducing agent (e.g., glutathione), and the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Termination: The reaction is stopped by the addition of a strong acid.
-
Quantification: The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or other immunoassay techniques.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.[13]
-
Human Whole Blood Assay for COX Inhibition
This ex vivo assay provides a more physiologically relevant model for assessing COX inhibition by measuring enzyme activity within their natural cellular environment.
-
Principle: This assay measures the production of thromboxane B2 (TXB2) as an indicator of COX-1 activity and prostaglandin E2 (PGE2) as an indicator of COX-2 activity in human whole blood.
-
General Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not recently taken any NSAIDs.
-
COX-1 Assay: Aliquots of whole blood are incubated with the test compound at various concentrations. Clotting is then induced to stimulate platelet COX-1 activity, and the production of TXB2 is measured.
-
COX-2 Assay: Aliquots of whole blood are pre-incubated with a COX-1 selective inhibitor to block COX-1 activity. Lipopolysaccharide (LPS) is then added to induce COX-2 expression. The test compound is added, and the production of PGE2 is measured.
-
Quantification: TXB2 and PGE2 levels are quantified by ELISA or other immunoassays.[13]
-
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the 5-LOX enzyme.
-
Principle: The assay measures the production of leukotrienes or other 5-LOX products from arachidonic acid.
-
General Protocol:
-
Enzyme Source: Purified recombinant human 5-LOX or cell lysates containing the enzyme are used.
-
Reaction Components: The reaction mixture includes the enzyme, calcium chloride, ATP, and the test compound at various concentrations.
-
Initiation: The reaction is started by adding arachidonic acid.
-
Incubation: The mixture is incubated at 37°C for a defined period.
-
Termination and Extraction: The reaction is stopped, and the lipid products are extracted.
-
Analysis: The products are analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or specific ELISAs.
-
IC50 Determination: The IC50 value is calculated from the concentration-response data.
-
V. Conclusion
The pyrazolinone scaffold, exemplified by compounds like Edaravone, holds significant therapeutic potential, primarily through its potent antioxidant and anti-inflammatory activities. By benchmarking against established inhibitors of key inflammatory pathways, such as selective and non-selective COX inhibitors and LOX inhibitors, researchers can better position novel pyrazolinone derivatives within the landscape of anti-inflammatory and neuroprotective agents. The provided data, pathway diagrams, and experimental protocols offer a foundational guide for the continued exploration and development of this promising class of compounds.
References
- 1. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 3. What is Edaravone used for? [synapse.patsnap.com]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of microsomal prostaglandin E2 synthase-1 enzyme as emerging anti-inflammatory candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are PGES inhibitors and how do they work? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
Assessing the Novelty of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known biological activities of pyrazolin-5-one derivatives. This assessment aims to frame the potential novelty of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one derivatives by contextualizing them within the broader landscape of pyrazolone pharmacology.
While the direct synthesis and biological evaluation of this compound derivatives are not extensively reported in publicly available literature, the foundational precursor, 3-tert-butyl-1-methyl-1H-pyrazol-5-amine, has been synthesized. This opens the door for the creation of a novel series of pyrazolinone compounds. This guide will objectively compare the performance of various other pyrazolin-5-one derivatives with known anti-inflammatory and anticancer properties, providing a baseline for evaluating the potential of this new chemical space.
Comparative Analysis of Biological Activity
To establish a benchmark for assessing novelty, this section summarizes the biological activities of structurally related pyrazolone and pyrazoline derivatives. The primary therapeutic areas where these scaffolds have shown promise are in anti-inflammatory and anticancer applications.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Pyrazolone derivatives have long been recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX-1 and COX-2 are key enzymes in the inflammatory cascade, and selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.
Below is a comparison of the COX inhibitory activity of various pyrazolone derivatives.
| Compound Class | Specific Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-based benzenesulfonamides | Compound AD 532 | COX-2 | Less potent than Celecoxib | Not specified | [1] |
| Pyrazole-pyridazine hybrids | Compound 5f | COX-2 | 1.50 | 9.56 | |
| Pyrazole-pyridazine hybrids | Compound 6f | COX-2 | 1.15 | 8.31 | |
| Pyrazole-pyridazine hybrids | Celecoxib (Reference) | COX-2 | 2.16 | 2.51 | |
| Urea-containing pyrazoles | Compound 21i | COX-2 | Not specified | Selective for COX-2 | [3] |
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
Recent research has highlighted the potential of pyrazolone derivatives as anticancer agents.[4] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
The following table summarizes the cytotoxic activity of various pyrazolone derivatives against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivatives | Compound 3f | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [5] |
| Pyrazole Derivatives | Paclitaxel (Reference) | MDA-MB-468 (Triple Negative Breast Cancer) | 49.90 (24h), 25.19 (48h) | [5] |
| Pyrazole-based chalcones | Compound 7d | MCF7 (Breast Cancer) | 42.6 | |
| Pyrazole-based chalcones | Doxorubicin (Reference) | MCF7 (Breast Cancer) | 48.0 | |
| Pyrazole-based chalcones | Compound 9e | PACA2 (Pancreatic Cancer) | 27.6 | |
| Pyrazole-based chalcones | Doxorubicin (Reference) | PACA2 (Pancreatic Cancer) | 52.1 | |
| Pyrazoline Derivatives | Compound 1b | HepG-2 (Liver Cancer) | 6.78 | [6] |
| Pyrazoline Derivatives | Compound 2b | HepG-2 (Liver Cancer) | 16.02 | [6] |
| Pyrazoline Derivatives | Cisplatin (Reference) | HepG-2 (Liver Cancer) | 8.45 (48h) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of pyrazolone derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plates are then incubated for 1.5 to 4 hours at 37°C.[7][8]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilizing agent, typically DMSO (Dimethyl Sulfoxide).[7]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm or between 570-590 nm.[7][9] The intensity of the color is proportional to the number of viable cells.
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[10][11]
Protocol:
-
Animal Model: The study is typically conducted in rats or mice.
-
Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at a specified time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the subplantar tissue of the right hind paw of the animals.[12][13] The contralateral paw is injected with saline as a control.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[13]
-
Calculation of Inflammation Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these compounds.
COX-2 Inhibition Pathway in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrazolone derivatives.
Caption: COX-2 inhibition by pyrazolone derivatives.
Apoptosis Induction Pathway in Cancer Cells
This diagram shows a simplified pathway of apoptosis induction in cancer cells by pyrazolone derivatives, often involving the generation of reactive oxygen species (ROS) and activation of caspases.[5]
Caption: Apoptosis induction by pyrazolones in cancer.
General Experimental Workflow for Drug Discovery
The following diagram outlines a typical workflow for the initial stages of drug discovery and development for novel compounds like the this compound derivatives.
Caption: Early-stage drug discovery workflow.
Conclusion and Future Directions
The existing body of research on pyrazolone and pyrazoline derivatives demonstrates a rich pharmacological landscape, particularly in the realms of anti-inflammatory and anticancer activities. The data presented in this guide provides a solid foundation for comparison and highlights the therapeutic potential of this heterocyclic scaffold.
The novelty of this compound derivatives lies in the unexplored nature of this specific substitution pattern. The presence of a bulky tert-butyl group at the 3-position and a methyl group at the 1-position could significantly influence the compound's steric and electronic properties, potentially leading to altered target affinity, selectivity, and pharmacokinetic profiles compared to existing analogues.
Future research should focus on the synthesis of a library of these novel derivatives and their systematic evaluation in the established in vitro and in vivo models described in this guide. A direct comparison of their biological activity with the data presented for other pyrazolones will be crucial in definitively establishing their novelty and therapeutic potential. The signaling pathway diagrams provide a roadmap for mechanistic studies to elucidate how these new compounds exert their effects at a molecular level. This structured approach will be instrumental in determining if this compound derivatives represent a promising new avenue in drug discovery.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Landscape of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide addresses the current state of peer-reviewed literature on 3-tert-Butyl-1-methyl-2-pyrazolin-5-one, a heterocyclic compound belonging to the pyrazolinone class. Pyrazolinones, in general, are known for a wide array of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. However, a thorough review of existing scientific literature reveals a significant gap in the biological evaluation of this specific derivative.
Synthetic Approaches to Related Pyrazole Scaffolds
While direct biological data on this compound is not publicly available in peer-reviewed journals, the synthesis of structurally related compounds is documented. These methodologies provide a foundational understanding for the potential synthesis of the target compound and its analogues for future biological screening.
For instance, the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide has been reported, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.[1][2] This highlights a viable synthetic route to functionalize the pyrazole core at the 5-position. The general experimental protocol for such a synthesis is as follows:
Table 1: Synthesis of a Functionalized 3-tert-Butyl-1-methyl-pyrazole Derivative [1][2]
| Step | Reagents and Conditions | Purpose |
| 1 | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 4-methylbenzenesulfonyl chloride, triethylamine, acetonitrile | N-sulfonylation of the 5-amino group |
| 2 | Stirring at room temperature for 12 hours | Reaction completion |
| 3 | Evaporation of solvent, addition of water, extraction with ethyl acetate | Product isolation and purification |
| 4 | Column chromatography on silica gel | Final purification of the desired product |
This synthetic pathway can be visualized through the following workflow diagram:
The Unexplored Biological Potential: A Call for Further Research
Despite the existence of synthetic pathways for related compounds, the biological activity of this compound remains uncharacterized in the public domain. The broader class of pyrazoline derivatives has been investigated for various therapeutic applications, including anticancer and anti-inflammatory effects.[3][4] For example, some pyrazoline derivatives have shown cytotoxicity against cancer cell lines like HepG-2, with IC50 values in the micromolar range.[3] Others have been evaluated for their analgesic properties.[5]
The structure-activity relationship (SAR) of pyrazolin-5-ones is a field of active investigation, with modifications at various positions on the pyrazole ring influencing their biological effects.[6] The presence of a tert-butyl group at the 3-position and a methyl group at the 1-position of the pyrazolin-5-one core in the target compound suggests that it may possess unique pharmacological properties worthy of investigation.
The logical progression for future research on this compound would involve its synthesis, followed by a comprehensive biological screening campaign. A proposed workflow for such an investigation is outlined below:
Conclusion and Future Directions
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
A Comparative Guide to the Synthesis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
For researchers and professionals in drug development and organic synthesis, the reproducible and efficient synthesis of key heterocyclic scaffolds is of paramount importance. This guide provides a comparative analysis of protocols for the synthesis of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one, a valuable pyrazolone derivative. Due to the limited availability of direct, published protocols for this specific molecule, this comparison is based on established, general synthetic methods for pyrazolin-5-ones and data from closely related analogues.
Comparison of Synthetic Protocols
The primary and most established route to 2-pyrazolin-5-ones is the cyclocondensation of a β-ketoester with a hydrazine derivative. An alternative theoretical approach involves the use of a β-ketonitrile as the starting material. The following table summarizes the key quantitative aspects of these two potential protocols.
| Parameter | Primary Protocol: From Ethyl Pivaloylacetate | Alternative Protocol: From Pivaloylacetonitrile |
| Overall Yield | 60-85% (estimated) | 50-70% (estimated) |
| Reaction Time | 2-6 hours | 8-16 hours (multi-step) |
| Number of Steps | 1 | 3 |
| Starting Materials | Ethyl pivaloylacetate, Methylhydrazine | Pivaloylacetonitrile, Hydrazine, Methylating agent |
| Solvents | Ethanol, Acetic Acid | Ethanol, Water, various for methylation |
| Temperature | Reflux (approx. 80-100 °C) | Room temperature to Reflux |
| Purification | Recrystallization or Column Chromatography | Column Chromatography and/or Recrystallization |
Experimental Methodologies
Primary Protocol: Cyclocondensation of Ethyl Pivaloylacetate and Methylhydrazine
This protocol is based on the highly reliable and widely used Knorr pyrazole synthesis. The reaction involves the condensation of a β-ketoester with a hydrazine, followed by intramolecular cyclization to form the pyrazolin-5-one ring.
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl pivaloylacetate (1 equivalent) in absolute ethanol.
-
Add methylhydrazine (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Alternative Protocol: From Pivaloylacetonitrile
This proposed multi-step alternative begins with the synthesis of a 3-tert-butyl-5-aminopyrazole intermediate from a β-ketonitrile, which is then methylated and subsequently hydrolyzed to the desired pyrazolin-5-one.
Experimental Procedure:
-
Step 1: Synthesis of 3-tert-Butyl-5-aminopyrazole: React pivaloylacetonitrile (1 equivalent) with hydrazine hydrate (1.1 equivalents) in ethanol at reflux for 4-8 hours. After cooling, the product is typically isolated by filtration.
-
Step 2: Methylation of 3-tert-Butyl-5-aminopyrazole: The aminopyrazole intermediate (1 equivalent) is dissolved in a suitable solvent (e.g., DMF, THF) and treated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride, potassium carbonate). The reaction is typically stirred at room temperature for 2-4 hours.
-
Step 3: Hydrolysis to this compound: The N-methylated aminopyrazole is subjected to acidic hydrolysis (e.g., using aqueous HCl) and heated to reflux for 2-4 hours to convert the amino group to a carbonyl group, yielding the final product. Purification is typically achieved by extraction and subsequent chromatography or recrystallization.
Workflow and Pathway Visualizations
To better illustrate the logical flow of the synthetic pathways, the following diagrams are provided.
Caption: Comparative workflows for the synthesis of the target compound.
Safety Operating Guide
Proper Disposal of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Compound Overview: this compound is a chemical compound that may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects[1]. Due to these hazards, it is imperative that this substance is not disposed of through standard waste streams. The following procedures outline the recommended steps for its safe handling and disposal.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed waste management company. Always consult and adhere to all federal, state, and local regulations concerning chemical waste disposal[1].
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled waste container.
-
Contaminated materials, such as personal protective equipment (PPE), weighing paper, or absorbent pads, should also be collected in a separate, clearly labeled container.
-
-
Container Management:
-
Use airtight containers for collecting the waste to prevent the dispersion of dust[1].
-
Ensure containers are compatible with the chemical.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
If your institution does not have an EHS department, you must contract a waste management company authorized by the local government for the disposal of chemical waste[1].
-
-
Alternative Disposal Method (for authorized personnel only):
-
In some cases, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system[1]. This method should only be performed by trained personnel at a licensed facility.
-
Emergency Procedures for Spills:
-
In case of a spill, avoid breathing dust or vapors[1].
-
Sweep up the solid material, taking care not to disperse dust, and place it into an airtight container for disposal[1].
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[1].
-
For skin contact, wash with plenty of water. If skin irritation occurs, seek medical advice[1].
Quantitative Data Summary
| Parameter | Specification | Source |
| Signal Word | Warning | [1] |
| Hazard Statements | H317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects. | [1] |
| Disposal Route | Dispose of contents/container through a waste management company authorized by the local government. | [1] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1: Disposal Workflow for this compound
References
Personal protective equipment for handling 3-tert-Butyl-1-methyl-2-pyrazolin-5-one
Disclaimer: No specific Safety Data Sheet (SDS) for 3-tert-Butyl-1-methyl-2-pyrazolin-5-one (CAS No. 87031-30-9) was publicly available at the time of this writing. The following safety protocols and recommendations are based on the hazard profiles of structurally similar pyrazolone derivatives and general best practices for handling fine chemical powders in a laboratory setting. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their facilities and planned experiments. Treat all research chemicals as potentially hazardous.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
When handling this compound, which is likely a solid powder, appropriate personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE based on the analysis of analogous compounds.
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Glasses | Must have side shields and be impact-resistant to protect against flying particles and basic chemical splashes.[1] |
| Chemical Goggles | Required when there is a higher risk of splashes or when handling larger quantities. Should form a seal around the eyes.[1] | |
| Face Shield | To be worn in conjunction with safety glasses or goggles during procedures with a significant risk of splashing or aerosol generation.[1][2] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are generally recommended for handling chemical powders.[2] Check for any signs of degradation and change gloves frequently, especially if contact with the substance occurs. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept buttoned to protect skin and personal clothing from contamination.[1] |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant splash hazard. | |
| Full-Body Suit | Consider for large-scale operations or in case of a significant spill to prevent widespread contamination. DuPont™ Tyvek® offers protection against fine particles.[3] | |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH/MSHA-approved respirator is necessary if handling the powder outside of a fume hood or if dust generation is likely.[4][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental responsibility. The following workflow provides a step-by-step guide from preparation to final disposal.
Detailed Methodologies
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[6][7]
-
Dispensing: When weighing and dispensing the solid, use techniques that minimize dust generation.
-
Spill Management: In case of a spill, clean it up immediately.[6] For a dry powder spill, avoid raising dust. Gently cover the spill with an absorbent material and then sweep it into a designated waste container.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7] Do not eat, drink, or smoke in the laboratory.[8]
Storage Plan:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
Keep it away from strong oxidizing agents, as these are often incompatible with pyrazolone derivatives.[5][6]
Disposal Plan:
The primary method for the disposal of this compound and its contaminated materials is through a licensed chemical waste disposal service.[9]
-
Waste Segregation:
-
Solid Waste: Collect unused solid compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container for solid chemical waste.[9][10]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for liquid chemical waste.[9] Do not dispose of it down the drain.[9]
-
-
Labeling: All waste containers must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.[9]
-
Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal, likely through high-temperature incineration.[10]
References
- 1. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Dust & Particle Protection PPE [dupont.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
